Indolapril (CI-907): Chemical Structure, Synthesis, and Mechanistic Profiling of a Bicyclic ACE Inhibitor
Executive Summary Indolapril (also known by its research codes CI-907 and Sch-31846) is a potent, orally active, nonsulfhydryl prodrug designed to inhibit angiotensin-converting enzyme (ACE)[1][2]. Developed as a structu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolapril (also known by its research codes CI-907 and Sch-31846) is a potent, orally active, nonsulfhydryl prodrug designed to inhibit angiotensin-converting enzyme (ACE)[1][2]. Developed as a structural evolution of first-generation ACE inhibitors like captopril and enalapril, indolapril replaces the standard pyrrolidine (proline) ring with a saturated bicyclic octahydroindole-2-carboxylic acid moiety[3]. This structural modification rigidifies the C-terminal pharmacophore, optimizing its geometric presentation to the zinc metalloprotease active site of ACE while exploring the conformational space of the S2' subsite. This technical whitepaper details the structural chemistry, mechanistic pathways, and authoritative synthetic protocols for indolapril.
Structural Chemistry & Molecular Properties
Indolapril is structurally characterized by its five chiral centers, ensuring a highly specific stereochemical fit within the ACE binding pocket. The IUPAC designation is (2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid[4].
5 Defined Stereocenters (All S configuration at functional nodes)[2]
Prodrug Status
Ethyl ester (Requires hepatic hydrolysis to diacid indolaprilat)[2]
The presence of the bicyclic octahydroindole ring restricts the conformational flexibility of the C-terminal carboxylate, locking it into an optimal geometry for coordinating with the zinc ion (Zn2+) in the ACE active site[3].
Pharmacodynamics & Mechanistic Causality
Indolapril is an ester prodrug. In vivo, hepatic esterases cleave the ethyl ester to yield indolaprilat (the active diacid form)[2].
Causality of Prodrug Design: The active diacid form is highly polar, resulting in poor oral bioavailability. Masking the carboxylate as an ethyl ester increases lipophilicity, facilitating gastrointestinal absorption. Once absorbed, the ester is hydrolyzed to expose the crucial zinc-binding carboxylate.
ACE Inhibition: Indolaprilat binds competitively to ACE, preventing the cleavage of the decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II (octapeptide). The IC50 of the monoester (prodrug) is ~0.1 µM, whereas the active diacid exhibits an IC50 of ~2.6 nM in guinea-pig serum, demonstrating highly potent, concentration-dependent inhibition[2].
Fig 1: RAAS signaling pathway and targeted ACE inhibition by the active diacid indolaprilat.
Retrosynthetic Analysis & Step-by-Step Synthesis
The synthesis of indolapril relies on the convergent coupling of two key fragments[3]:
The Bicyclic Core : (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic).
The Side Chain : (S)-N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine.
The octahydroindole-2-carboxylic acid is synthesized via the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. Using Platinum(IV) oxide (PtO2) or Rhodium on Carbon (Rh/C) in an acidic medium ensures the reduction of the aromatic benzene ring while directing the addition of hydrogen to the same face of the molecule, yielding the cis-fused (3aS, 7aS) stereochemistry[3][7].
Fig 2: Convergent synthetic workflow for Indolapril Hydrochloride from indoline-2-carboxylic acid.
Experimental Protocols & Validation
To ensure scientific integrity, the following protocols incorporate self-validating checkpoints to confirm stereochemical fidelity and reaction completion.
Protocol 1: Synthesis of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid
Objective: Reduce the aromatic ring of (S)-indoline-2-carboxylic acid with complete diastereoselectivity.
Preparation: Dissolve 3.0 g (18.38 mmol) of (S)-indoline-2-carboxylic acid in 60 mL of glacial acetic acid[7].
Causality: Acetic acid acts as both solvent and proton source, activating the aromatic ring for hydrogenation and preventing amine poisoning of the metal catalyst.
Catalyst Addition: Add 300 mg of PtO2 (Adam's catalyst).
Hydrogenation: Pressurize the reaction vessel with H2 gas (40-50 psi) and heat to 60 °C for 24 hours.
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with additional acetic acid.
Isolation: Evaporate the filtrate to dryness in vacuo. Crystallize the residue from absolute ethanol to yield the product as a white solid.
Self-Validation Checkpoint: Measure the optical rotation. Pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid should exhibit [α]D ≈ -45.6 (c 0.46, MeOH). A significant deviation indicates incomplete reduction or epimerization at the C2 position.
Protocol 2: Coupling and Formation of Indolapril Hydrochloride
Objective: Amide bond formation without epimerization at the alpha-chiral centers.
Activation: Dissolve the N-[1-(S)-ethoxycarbonyl-3-phenylpropyl]-L-alanine side chain (1.0 eq) in anhydrous dichloromethane (DCM). Add 1.1 eq of 1-Hydroxybenzotriazole (HOBt) and 1.1 eq of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) at 0 °C.
Causality: HOBt forms an active ester intermediate that suppresses racemization of the L-alanine stereocenter during the coupling phase, a common failure point in peptide synthesis[3].
Coupling: Add a solution of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM. Stir at room temperature for 12 hours.
Deprotection: Remove the benzyl ester via hydrogenolysis (H2, Pd/C, ethanol) to yield the free acid (Indolapril free base)[3].
Salt Formation: Dissolve the free base in anhydrous ethyl acetate and add a stoichiometric amount of HCl in ethyl acetate. Stir for 2 hours, concentrate, and recrystallize from acetonitrile/ethyl acetate to yield Indolapril Hydrochloride (CI-907)[7].
Conclusion
Indolapril represents a masterclass in rational drug design, utilizing a saturated bicyclic amino acid to optimize the pharmacodynamic profile of ACE inhibitors[3]. The synthetic methodology demands strict stereochemical control, achieved through directed catalytic hydrogenation and epimerization-free peptide coupling. This framework ensures the reliable production of the active pharmaceutical ingredient for advanced cardiovascular research.
References
Title: Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids
Source: PubMed (Journal of Medicinal Chemistry)
URL: [Link]
Physicochemical and Pharmacodynamic Profiling of Indolapril: A Comprehensive Technical Guide Executive Summary Indolapril (CI-907, SCH 31846) is an orally active, nonsulfhydryl prodrug designed to inhibit the angiotensin...
Author: BenchChem Technical Support Team. Date: April 2026
Physicochemical and Pharmacodynamic Profiling of Indolapril: A Comprehensive Technical Guide
Executive Summary
Indolapril (CI-907, SCH 31846) is an orally active, nonsulfhydryl prodrug designed to inhibit the angiotensin-converting enzyme (ACE) 1[1]. In the landscape of cardiovascular drug development, indolapril represents a masterclass in prodrug optimization. By masking the highly polar carboxylic acid group of its active diacid form (indolaprilat) with an ethyl ester, developers significantly enhanced its lipophilicity and oral bioavailability 2[2]. This whitepaper deconstructs the physicochemical properties, mechanistic pathways, and the rigorous analytical protocols required to evaluate indolapril in a preclinical setting.
Molecular Architecture & Physicochemical Profile
The rational design of indolapril hinges on its physicochemical properties, which dictate its pharmacokinetics (PK) and pharmacodynamics (PD). The molecule features a bulky octahydroindole ring system that mimics the transition state of the ACE substrate, ensuring high-affinity binding 3[3].
Causality in Drug Design:
The native diacid form of indolapril exhibits an IC50 of 2.6 nM, making it a highly potent ACE inhibitor 2[2]. However, the presence of two free carboxylic acid groups results in a low partition coefficient (LogP) and poor membrane permeability. To circumvent this, indolapril is synthesized as a monoester prodrug. This esterification reduces the Topological Polar Surface Area (TPSA) to 95.9 Ų, shifting the molecule into the optimal permeability window defined by Lipinski's Rule of Five 3[3].
Table 1: Quantitative Physicochemical and Pharmacodynamic Data
Indolapril exerts its antihypertensive effects by intervening in the Renin-Angiotensin-Aldosterone System (RAAS) 1[1]. Upon oral administration and subsequent intestinal absorption, hepatic esterases rapidly hydrolyze the ethyl ester, yielding the active diacid. This active metabolite acts as a competitive inhibitor of ACE (Kininase II), preventing the cleavage of the decapeptide Angiotensin I into the potent vasoconstrictor octapeptide Angiotensin II 2[2].
As an application scientist, ensuring data integrity requires protocols that are inherently self-validating. The following workflows detail the empirical determination of indolapril's pharmacodynamics and physicochemical properties.
Protocol A: In Vitro Fluorometric ACE Inhibition Kinetics
Causality of Experimental Design: Historically, ACE activity was measured using radiometric assays, which generate hazardous waste and only provide endpoint data. We utilize a continuous Fluorescence Resonance Energy Transfer (FRET) assay. This allows for real-time monitoring of reaction velocity, enabling the precise calculation of the inhibition constant (Ki).
Self-Validation Mechanism: The assay incorporates a known reference standard (e.g., Enalaprilat) to normalize batch-to-batch enzyme variability, and a "no-enzyme" blank to account for substrate auto-hydrolysis. This ensures the calculated IC50 is absolute and reproducible.
Step-by-Step Methodology:
Reagent Preparation: Prepare assay buffer (50 mM HEPES, 300 mM NaCl, 10 µM ZnCl2, pH 7.5). The inclusion of ZnCl2 is critical as ACE is a zinc metalloprotease; zinc depletion leads to false-positive inhibition.
Compound Dilution: Prepare a 10-point serial dilution of Indolapril diacid (active form) in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent enzyme denaturation.
Enzyme Incubation: Combine 10 µL of the compound dilution with 40 µL of purified human ACE (0.5 U/mL) in a 96-well black microplate. Incubate at 37°C for 15 minutes to allow thermodynamic equilibrium of the enzyme-inhibitor complex.
Substrate Addition: Initiate the reaction by adding 50 µL of the FRET substrate (e.g., Abz-FRK(Dnp)P-OH) at a final concentration of 10 µM.
Kinetic Measurement: Immediately monitor fluorescence (Excitation: 320 nm, Emission: 420 nm) every 60 seconds for 30 minutes.
Data Analysis: Extract the initial velocity (V0) from the linear portion of the progress curves. Plot V0 against inhibitor concentration and apply a 4-parameter logistic non-linear regression to determine the IC50.
Fig 2: Self-validating fluorometric workflow for determining ACE inhibition kinetics.
Protocol B: Thermodynamic Lipophilicity (LogP) Determination via Shake-Flask Method
Causality of Experimental Design: While in silico models provide theoretical LogP values, the shake-flask method remains the gold standard for empirical thermodynamic partitioning. Accurately determining the LogP of indolapril versus its diacid form is essential to validate the prodrug absorption hypothesis.
Self-Validation Mechanism: Mass balance verification. By quantifying the concentration of the drug in both the aqueous and organic phases, rather than just one, we ensure that no drug is lost to precipitation or adsorption to the glassware.
Step-by-Step Methodology:
Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 7.4, 0.1 M phosphate) for 24 hours to ensure mutual saturation.
Sample Preparation: Dissolve Indolapril in the pre-saturated octanol phase to a concentration of 1 mg/mL.
Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the saturated aqueous buffer into a glass centrifuge tube. Shake mechanically at 100 RPM for 2 hours at a constant temperature of 25.0 ± 0.1°C.
Phase Separation: Centrifuge the mixture at 3000 × g for 15 minutes to break any micro-emulsions.
Quantification: Carefully sample both phases. Quantify the concentration of Indolapril in each phase using RP-HPLC with UV detection at 214 nm.
Calculation: Calculate LogP using the equation: LogP = Log10([Drug]octanol / [Drug]aqueous). Verify that the sum of the drug in both phases equals the initial input mass (98-102% recovery).
Formulation & Stability Considerations
Because indolapril contains an ethyl ester, it is susceptible to premature hydrolysis if exposed to excessive moisture or alkaline conditions. For laboratory and preclinical handling, the free base or hydrochloride salt should be shipped under ambient conditions but stored strictly at 0–4°C for short-term use, and at -20°C for long-term archiving (months to years) in a desiccated environment 4[4].
PubMed / National Institutes of Health (NIH). "Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor." 2
PubChem / National Institutes of Health (NIH). "Indolapril | C24H34N2O5 | CID 6321429." 3
Indolapril and Indolaprilat: Prodrug Mechanism of Action, Pharmacokinetics, and Ex Vivo Validation Protocols
Executive Summary Indolapril (CI-907) represents a critical milestone in the structural evolution of nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitors. By replacing the proline residue found in earlier compoun...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolapril (CI-907) represents a critical milestone in the structural evolution of nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitors. By replacing the proline residue found in earlier compounds with a saturated bicyclic amino acid (octahydroindole-2-carboxylic acid), indolapril achieves high in vitro and in vivo potency without the adverse side-effect profile associated with sulfhydryl-containing drugs like captopril ()[1]. Administered as an inactive ethyl ester prodrug, indolapril undergoes rapid hepatic hydrolysis to yield indolaprilat, a highly potent diacid that competitively inhibits ACE, thereby modulating the renin-angiotensin-aldosterone system (RAAS) and exerting profound antihypertensive effects ()[2].
Molecular Pharmacology: The Prodrug Rationale
The design of indolapril relies heavily on the prodrug paradigm to overcome the pharmacokinetic limitations of its active moiety. Indolaprilat, a dicarboxylic acid, is highly polar at physiological pH. This hydrophilicity severely restricts its ability to passively diffuse across the lipid bilayers of the gastrointestinal tract, resulting in poor oral bioavailability.
To resolve this, the carboxylic acid group of the active moiety is masked via esterification with an ethyl group, creating indolapril. This structural modification neutralizes the negative charge, significantly increasing the molecule's partition coefficient (lipophilicity) and facilitating rapid transcellular absorption by enterocytes. Once absorbed into the systemic circulation, indolapril is subjected to first-pass metabolism where hepatic carboxylesterases (CES1) rapidly cleave the ester bond, releasing the pharmacologically active indolaprilat and ethanol as a byproduct ()[3].
Mechanism of Action: Dual-Pathway Modulation
Indolaprilat exerts its pharmacological effects by acting as a competitive, tight-binding inhibitor of ACE (Kininase II), a zinc-dependent metalloprotease ()[4]. The diacid structure of indolaprilat mimics the transition state of the enzyme's natural substrate. It coordinates directly with the catalytic zinc ion (Zn²⁺) in the ACE active site, displacing the critical water molecule necessary for peptide bond hydrolysis.
This competitive inhibition triggers two primary physiological consequences:
Reduced Angiotensin II Formation : Indolaprilat blocks the cleavage of the C-terminal His-Leu dipeptide from Angiotensin I, preventing its conversion into the potent vasoconstrictor Angiotensin II.
Increased Bradykinin Levels : ACE is also responsible for the degradation of bradykinin, a potent endogenous vasodilator. By inhibiting ACE, indolaprilat prevents bradykinin breakdown, allowing its accumulation to further promote vasodilation ()[5].
Mechanism of Indolapril prodrug hydrolysis and subsequent ACE inhibition by Indolaprilat.
Quantitative Pharmacodynamics
Indolaprilat demonstrates exceptionally high affinity for ACE, with an IC₅₀ in the low nanomolar range, while the prodrug indolapril remains essentially inactive until hydrolyzed. Furthermore, indolaprilat exhibits intermediate inhibitory action on Aminopeptidase P (AP-P), an enzyme co-localized with ACE in the vascular endothelium, which may contribute to its kinin-sparing effects and overall efficacy ()[6].
Table 1: Pharmacological Profile of Indolapril vs. Indolaprilat
To rigorously evaluate the pharmacodynamics of indolaprilat, researchers employ ex vivo organ bath experiments. This methodology provides a highly controlled environment to measure vascular smooth muscle contractility independent of systemic physiological variables.
Protocol 1: Ex Vivo Organ Bath Assay for ACE Inhibition
Causality & Self-Validation : This protocol utilizes Angiotensin I (Ang I) to induce contraction rather than Angiotensin II (Ang II). Ang I is biologically inactive as a vasoconstrictor; it must be converted to Ang II by the tissue's endogenous endothelial ACE to cause contraction. If indolaprilat attenuates the contraction, it proves the drug is inhibiting the enzyme (ACE) rather than blocking the downstream receptor (AT1). A subsequent negative control using direct Ang II addition validates this system; indolaprilat should fail to inhibit an Ang II-induced contraction, confirming its precise mechanism of action ()[5].
Step-by-step workflow for ex vivo organ bath validation of Indolaprilat ACE inhibition.
Step-by-Step Methodology :
Tissue Preparation : Humanely euthanize the animal model (e.g., rat) and rapidly excise the thoracic aorta. Place in cold Physiological Saline Solution (PSS) to preserve endothelial integrity. Carefully remove adhering connective tissue and section into 2-3 mm aortic rings.
Organ Bath Acclimation : Mount the rings between two hooks in a water-jacketed organ bath chamber (37°C) filled with Krebs-Henseleit buffer. Continuously bubble with carbogen (95% O₂, 5% CO₂) to maintain pH and tissue viability. Apply an optimal resting tension (e.g., 1.5 g) and equilibrate for 60 to 90 minutes, washing the tissue with fresh buffer every 15 minutes.
Viability Validation : Induce a maximal contraction using 60 mM KCl. Once a stable plateau is reached, wash the tissue until baseline tension is restored. This step validates smooth muscle functionality.
Baseline Ang I Contraction : Construct a cumulative concentration-response curve for Angiotensin I (e.g.,
10−10
to
10−6
M) to establish baseline ACE activity and maximum contractile force (
Emax
). Wash thoroughly.
Indolaprilat Incubation : Incubate the tissue with a specific concentration of indolaprilat (e.g., 10 nM) for 30 minutes.
Inhibited Ang I Contraction : Repeat the Ang I concentration-response curve in the presence of indolaprilat.
Negative Control (Receptor Bypass) : Wash the tissue, incubate with indolaprilat again, and construct a concentration-response curve using Angiotensin II. The curves should superimpose with baseline Ang II responses, proving the inhibitor does not block the AT1 receptor.
Data Analysis : Calculate the rightward shift of the Ang I curve. Use a Schild plot to determine the antagonist affinity (
pA2
value) of indolaprilat.
Protocol 2: In Vitro Hepatic Microsomal Hydrolysis Assay
To quantify the prodrug-to-active conversion rate, an in vitro assay using human liver microsomes (HLMs) is utilized.
Incubation : Combine indolapril (1 µM) with HLMs (0.5 mg/mL protein) in a 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation : Pre-incubate at 37°C for 5 minutes. The reaction does not require NADPH, as the conversion is mediated by esterases, not Cytochrome P450 enzymes.
Quenching & Extraction : At predetermined time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard.
Centrifugation : Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
LC-MS/MS Analysis : Analyze the supernatant to quantify the disappearance of indolapril and the stoichiometric appearance of indolaprilat. Calculate the intrinsic clearance (
CLint
) and half-life (
t1/2
) of the prodrug.
References
[1] Blankley CJ, et al. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. PubMed (Journal of Medicinal Chemistry). URL: [Link]
[4] Rice GI, et al. Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Biochemical Journal (Portland Press). URL:[Link]
[6] Hooper NM, et al. Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P. American Heart Association Journals (Hypertension). URL:[Link]
Indolaprilat Binding Affinity to ACE: A Mechanistic and Methodological Whitepaper
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Whitepaper Executive Summary Indolaprilat is the active, diacid metabolite of the pro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Whitepaper
Executive Summary
Indolaprilat is the active, diacid metabolite of the prodrug indolapril. As a potent, competitive angiotensin-converting enzyme (ACE) inhibitor, it plays a critical role in modulating the Renin-Angiotensin-Aldosterone System (RAAS). Unlike sulfhydryl-containing inhibitors (e.g., captopril), indolaprilat belongs to the carboxylalkyl class of ACE inhibitors. This whitepaper dissects the structural mechanisms governing indolaprilat's binding affinity, its selectivity profile against homologous metallopeptidases, and the field-proven experimental methodologies required to accurately quantify its inhibition constant (
Ki
).
As a Senior Application Scientist, I have structured this guide to not only provide step-by-step protocols but to explain the causality behind each experimental choice, ensuring your assays function as self-validating systems.
Mechanistic Profiling: The ACE Active Site and Indolaprilat
Structural Basis of Binding
ACE is a membrane-bound zinc metallopeptidase. The binding affinity of indolaprilat is fundamentally driven by its dicarboxylate structure. The primary carboxyl group of indolaprilat acts as a bidentate ligand, coordinating directly with the catalytic zinc ion (
Zn2+
) located deep within the ACE active site[1]. This coordination displaces the water molecule normally used by the enzyme for the hydrolytic cleavage of Angiotensin I.
Target Selectivity and Homologous Enzymes
A critical metric of any ACE inhibitor is its selectivity. Indolaprilat demonstrates a highly specific binding profile:
ACE2: Despite sharing 42% sequence identity with ACE, ACE2 is not inhibited by indolaprilat. The active-site cleft of ACE2 contains bulkier side chains (e.g., Arg273, Thr347, Tyr510) that sterically hinder the binding of carboxylalkyl inhibitors[2]. Indolaprilat fails to inhibit ACE2 peptidase activity even at concentrations that completely abolish somatic ACE function[3].
Aminopeptidase P (AP-P): Indolaprilat exhibits intermediate inhibitory action against AP-P. Because indolaprilat is a structural analogue of enalaprilat, its carboxyl group can partially coordinate with the AP-P active site, unlike inhibitors with large, positively charged side chains (e.g., lisinopril) which are sterically excluded[1].
Caption: The RAAS pathway and competitive inhibition of ACE by indolaprilat.
Quantitative Selectivity Profile
The following table summarizes the comparative binding behaviors of indolaprilat across key metallopeptidases:
Enzyme Target
Indolaprilat Affinity/Inhibition
Structural Rationale
ACE (Somatic)
High Affinity (Potent)
Carboxyl group coordinates tightly with the active site zinc ion; optimized for the S1'/S2' pockets[1].
ACE2
No Inhibition
Bulky side chains in the ACE2 active-site cleft sterically hinder dicarboxylate binding[2][3].
Aminopeptidase P
Intermediate Inhibition
Structural similarity to enalaprilat allows partial binding, lacking the steric bulk that blocks lisinopril[1].
To accurately determine the
Ki
of indolaprilat, researchers rely on the Competitive Inhibitor Binding Assay (CIBA)[4]. This method utilizes a radiolabeled tracer (e.g.,
[125I]
-351A, a lisinopril analogue) displaced by varying concentrations of the unlabeled indolaprilat.
Assay Design & Causality
A robust assay is a self-validating system. The protocol below is engineered to eliminate false positives and control for thermodynamic variables.
Caption: Step-by-step radioligand binding assay workflow for determining Ki.
Action: Homogenize target tissue (e.g., lung or kidney cortex) in cold lysis buffer (50 mM Tris-HCl, 5 mM
MgCl2
, pH 7.4). Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the membranes[5].
Causality: ACE is a membrane-bound enzyme. Isolating the membrane fraction removes cytosolic proteases that could degrade the radioligand and eliminates soluble proteins that contribute to non-specific background noise. Note: Avoid strong chelators like EDTA in high concentrations, as they can strip the catalytic zinc ion from ACE.
Step 2: Assay Incubation
Action: In a 96-well plate, combine 150 µL of membrane preparation (50-120 µg protein), 50 µL of
[125I]
-351A radioligand, and 50 µL of indolaprilat at varying concentrations (e.g.,
10−10
to
10−5
M). Incubate at 30°C for 60 minutes with gentle agitation[5].
Causality: The 60-minute incubation at 30°C ensures the binding reaction reaches thermodynamic equilibrium. This is an absolute mathematical prerequisite for applying the Cheng-Prusoff equation later in the analysis.
Step 3: Self-Validating Controls (Critical Step)
Action: Include two specific control columns in the plate:
Total Binding (TB): Buffer instead of indolaprilat.
Non-Specific Binding (NSB): A saturating concentration of a reference inhibitor (e.g., 10 µM unlabeled lisinopril)[4].
Causality: The NSB wells saturate all true ACE active sites. Any radioactivity detected in these wells is due to the radioligand sticking to the plastic or lipids. The assay is only valid if the specific binding window (TB minus NSB) is robust (typically >80% of the total signal).
Step 4: Vacuum Filtration and Washing
Action: Terminate the reaction by rapid vacuum filtration onto GF/C glass fiber filters pre-soaked in 0.3% Polyethylenimine (PEI). Wash four times with ice-cold wash buffer[5].
Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the positively charged radioligand from binding non-specifically to the filter. The ice-cold wash buffer kinetically freezes the off-rate (
koff
) of the bound ligand, ensuring the complex does not dissociate during the washing phase.
Step 5: Scintillation Counting and Data Analysis
Action: Dry the filters, add scintillation cocktail, and count the radioactivity. Subtract the NSB from all wells to determine specific binding.
Causality: Use non-linear regression (e.g., GraphPad Prism) to fit the data to a one-site homologous competition curve to find the
IC50
. Finally, calculate the true binding affinity (
Ki
) using the Cheng-Prusoff equation:
Ki=1+Kd[L]IC50
(Where [L] is the concentration of the radioligand used, and
Kd
is its known dissociation constant).
Conclusion
Indolaprilat achieves its potent ACE inhibition through precise dicarboxylate-zinc coordination, demonstrating high selectivity against ACE2 while maintaining intermediate affinity for related peptidases like AP-P. By employing rigorously controlled, self-validating radioligand binding assays, researchers can accurately map its thermodynamic binding profile, ensuring high-fidelity data for pharmacokinetic and pharmacodynamic modeling.
References
Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism
Source: PubMed Central (NIH)
URL:[Link]
Prioritizing potential ACE2 inhibitors in the COVID-19 pandemic: Insights from a molecular mechanics-assisted structure-based virtual screening experiment
Source: PubMed Central (NIH)
URL:[Link]
Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P.
Source: American Heart Association Journals
URL:[Link]
Indolapril: Advanced Solubility and Stability Profiling in Drug Development
Executive Summary Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class[1]. While showing potent antihypertensive properties, the development...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug belonging to the angiotensin-converting enzyme (ACE) inhibitor class[1]. While showing potent antihypertensive properties, the development of indolapril—like many structurally related ACE inhibitors (e.g., quinapril, enalapril)—is complicated by pronounced physicochemical vulnerabilities. Specifically, the molecule is highly susceptible to intramolecular cyclization and ester hydrolysis under standard environmental stresses[2]. This technical guide provides a comprehensive, self-validating framework for evaluating the solubility and stability of indolapril, offering actionable insights for formulation scientists and drug development professionals.
Physicochemical Landscape of Indolapril
Understanding the baseline properties of indolapril is critical for designing robust analytical methods and stable formulations. The active pharmaceutical ingredient (API) possesses a molecular weight of 430.55 g/mol and requires stringent storage conditions to maintain its structural integrity[3],[1].
0 - 4 °C (short term), -20 °C (long term), dry and dark storage
Primary Vulnerabilities
Ester Hydrolysis, Intramolecular Cyclization
Mechanistic Degradation Pathways
As a Senior Application Scientist, I emphasize that mitigating API degradation requires a mechanistic understanding of why the molecule fails. Indolapril degrades primarily via two distinct pathways:
Intramolecular Cyclization: The dipeptidyl moiety in indolapril undergoes spontaneous inner cyclization, forming diketopiperazine (DKP) derivatives[4]. This reaction is thermodynamically driven and accelerated by elevated temperatures and specific acidic pH microenvironments.
Ester Hydrolysis: The prodrug ester group is highly sensitive to moisture, cleaving to form the active, but pharmacokinetically less permeable, diacid (indolaprilat)[2].
Caption: Indolapril primary degradation pathways under environmental stress.
Self-Validating Experimental Protocols
To ensure the highest scientific integrity, experimental protocols must be self-validating. This means incorporating mass balance calculations and orthogonal analytical techniques to ensure that any loss in the parent API precisely matches the appearance of degradation products.
Causality: Kinetic solubility often overestimates true solubility due to temporary supersaturation. The thermodynamic shake-flask method ensures the system reaches true equilibrium, which is critical for accurate formulation dosing and bioavailability predictions.
Step-by-Step Methodology:
Preparation: Add an excess amount of indolapril free base (or hydrochloride salt) to glass vials containing 10 mL of buffered aqueous solutions (pH 1.2, 4.5, 6.8, and 7.4).
Equilibration: Agitate vials in a thermostatic orbital shaker at 37.0 ± 0.5 °C for 48 hours.
Self-Validation Check: Sample at 24, 48, and 72 hours. Equilibrium is confirmed only when the concentration variance between consecutive time points is <2%.
Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to separate undissolved API. Filter the supernatant through a 0.22 µm PTFE syringe filter.
Quantification: Analyze the filtrate via RP-HPLC-UV (wavelength: 210 nm) against a validated standard curve.
Causality: By pushing the API to its breaking point through forced degradation, we can identify all potential degradation products (like DKPs) and develop highly specific, stability-indicating analytical methods.
Step-by-Step Methodology:
Hydrolytic Stress: Expose 1 mg/mL indolapril solutions to 0.1 N HCl and 0.1 N NaOH at 60 °C for 24 hours[5].
Thermal Stress: Subject solid-state indolapril to 60 °C and 75% Relative Humidity (RH) for 10 days[5].
Analysis & Mass Balance: Analyze all stressed samples via LC-MS to identify degradant molecular weights.
Self-Validation Check: Calculate the mass balance: (Area of Remaining API) + (Sum of Degradant Areas) = (Initial API Area) ± 5%. A failure in mass balance indicates undetected volatile degradants or irreversible column binding, requiring immediate method optimization.
Caption: Self-validating experimental workflow for indolapril solubility and stability.
Formulation Strategies for API Stabilization
Because indolapril undergoes rapid degradation via DKP formation and hydrolysis, specialized formulation strategies are mandatory during drug product development. Research has demonstrated that the inclusion of alkaline earth metal carbonates (e.g., magnesium carbonate) significantly retards cyclization by modulating the microenvironmental pH of the solid dosage form,[5]. Furthermore, incorporating polymeric binders like hydroxypropyl cellulose or protective agents like dimethicone can shield the API from moisture, heavily mitigating ester hydrolysis[2],.
Table 2: Excipient Impact on Indolapril Stability
Excipient Class
Example
Mechanism of Action
Impact on Stability
Alkaline Stabilizer
Magnesium Carbonate
Modulates microenvironmental pH
Prevents DKP formation
Polymeric Binder
Hydroxypropyl Cellulose
Reduces moisture permeation
Retards ester hydrolysis
Protective Agent
Dimethicone
Hydrophobic shielding
Improves overall shelf-life
Conclusion
The successful development of indolapril-based therapeutics hinges on a rigorous, mechanistic approach to its physicochemical vulnerabilities. By employing self-validating thermodynamic solubility protocols and ICH-compliant forced degradation studies, formulation scientists can accurately map the API's degradation kinetics. Integrating stabilizing excipients such as alkaline carbonates and hydrophobic polymers directly counters the intrinsic risks of intramolecular cyclization and ester hydrolysis, ensuring a robust, shelf-stable drug product.
Part 1: Mechanism of Action & In Vitro Potency Characterization
An In-Depth Technical Guide to the Preclinical Pharmacology of Indolapril Introduction Indolapril (also known as CI-907) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor developed for the management of h...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preclinical Pharmacology of Indolapril
Introduction
Indolapril (also known as CI-907) is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor developed for the management of hypertension. Structurally, it is an ethyl ester prodrug, which, following oral administration, is hydrolyzed in vivo to its pharmacologically active diacid metabolite, indolaprilat.[1][2] This active form is a potent and highly specific inhibitor of ACE, a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid homeostasis.[3]
This technical guide provides a comprehensive overview of the preclinical pharmacology of Indolapril. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts. It synthesizes data from foundational in vitro and in vivo studies, explains the causal reasoning behind key experimental designs, and provides detailed protocols that serve as a self-validating framework for investigation. We will explore Indolapril's mechanism of action, its efficacy in established animal models of hypertension, and the strategic approach to characterizing its pharmacokinetic and toxicological profiles, thereby presenting a holistic preclinical assessment.
The therapeutic effect of Indolapril is rooted in its targeted inhibition of the Angiotensin-Converting Enzyme. Understanding this interaction at a molecular level is the first step in preclinical characterization.
Scientific Rationale: The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a primary regulator of blood pressure. ACE plays a pivotal, dual role in this system: it catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II and simultaneously mediates the degradation of bradykinin, a powerful vasodilator.[3][4] By inhibiting ACE, indolaprilat delivers a two-pronged antihypertensive effect: it decreases the production of the vasoconstrictor Angiotensin II and prevents the breakdown of the vasodilator bradykinin. This leads to reduced peripheral vascular resistance and a corresponding decrease in blood pressure.[4] A secondary consequence of reduced Angiotensin II levels is decreased aldosterone secretion from the adrenal cortex, which can lead to a mild natriuretic effect.[3]
Typical workflow for a preclinical pharmacokinetic study.
Table 2: Illustrative Pharmacokinetic Parameters for an ACE Inhibitor Prodrug
(Note: This table is a template. Specific data for Indolapril is not publicly available. Data for Idrapril, a different compound, is shown for illustrative purposes only.)
| F (%) | Data N/A | ~24% (Idrapril) | Dog | PO (2 mg/kg) | [1]|
Part 3: Bioanalytical Strategy for Plasma Quantification
Accurate quantification of the parent prodrug and its active metabolite in biological matrices is the cornerstone of reliable PK, pharmacodynamic (PD), and toxicology studies. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, specificity, and throughput.
[5][6]
Scientific Rationale: Method Development Considerations
A robust bioanalytical method must distinguish between the structurally similar prodrug (Indolapril) and its active metabolite (indolaprilat). The method must also be validated according to regulatory guidelines to ensure accuracy, precision, and stability.
Sample Preparation: The goal is to remove interfering substances from the plasma, such as proteins and lipids, which can suppress the MS signal (matrix effects). Protein precipitation is a fast but crude method. Solid-Phase Extraction (SPE) offers superior cleanup and can be used to concentrate the analytes, thereby improving sensitivity.
[7]* Chromatography: Reversed-phase HPLC is used to separate Indolapril, indolaprilat, and an internal standard (IS) before they enter the mass spectrometer. The IS is a structurally similar compound added at a known concentration to correct for variability during sample processing and analysis.
[8]* Mass Spectrometry: Detection is performed using Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored. This precursor→product ion transition is highly specific to the analyte, minimizing interference and ensuring accurate quantification.
[5]
Experimental Protocol: LC-MS/MS Quantification of Indolapril and Indolaprilat
This protocol provides a representative method for the simultaneous quantification of Indolapril and indolaprilat in rat plasma.
1. Sample Preparation (Protein Precipitation):
Aliquot 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution (e.g., another ACE inhibitor like Enalapril-d5, not commercially available with the test article).
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
Vortex the mixture for 5 minutes.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions (Illustrative):
LC System: UHPLC system
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient: A time-programmed gradient from 5% to 95% Mobile Phase B to elute the analytes.
Internal Standard: m/z [M+H]⁺ → specific product ion
3. Method Validation:
The method must be validated for:
Linearity: A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. The curve should have a correlation coefficient (r²) > 0.99.
Accuracy & Precision: Assessed by analyzing QC samples at low, medium, and high concentrations on multiple days. Accuracy should be within ±15% of the nominal value, and precision (%CV) should be ≤15%.
Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no endogenous interferences are present at the retention times of the analytes.
Recovery & Matrix Effect: Evaluates the efficiency of the extraction process and the impact of the plasma matrix on the MS signal.
Stability: Assesses the stability of the analytes in plasma under various conditions (freeze-thaw cycles, bench-top, long-term storage).
Part 4: Preclinical Pharmacodynamics & Efficacy
Pharmacodynamic (PD) studies aim to demonstrate that a drug candidate engages its target and produces the desired therapeutic effect in vivo. For Indolapril, the primary PD effect is a dose-dependent reduction in blood pressure in relevant animal models of hypertension.
[1]
Scientific Rationale: Choice of Animal Models
To assess antihypertensive efficacy, it is crucial to use animal models where the RAAS is activated and contributes to elevated blood pressure.
Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat: This model mimics human renovascular hypertension. Constriction of one renal artery causes the ischemic kidney to release high levels of renin, leading to systemic RAAS activation and hypertension. It is an excellent model to demonstrate the efficacy of RAAS-targeting agents.
[9]* Spontaneously Hypertensive Rat (SHR): The SHR is a genetic model that closely resembles human essential hypertension, where the cause of high blood pressure is multifactorial. Demonstrating efficacy in this model suggests broader utility beyond just renin-dependent hypertension.
[10]
A key finding for Indolapril is that its antihypertensive effect correlates strongly with the inhibition of ACE in vascular tissue, rather than in plasma or the brain. [1]This insight suggests that local RAAS regulation within the blood vessel wall is a primary driver of its efficacy.
Table 3: Summary of Indolapril Antihypertensive Efficacy in Preclinical Models
Animal Model
Dose (Oral)
Key Finding
Reference
2K1C Hypertensive Rat
0.03 - 30 mg/kg
Dose-dependent decrease in blood pressure. 3 mg/kg lowered blood pressure to normotensive levels.
| Comparison to Enalapril (Dogs) | Equivalent hypotensive doses | Indolapril produced a smaller increase in heart rate compared to enalapril. | [1]|
Experimental Protocol: Antihypertensive Efficacy Study in SHRs
This protocol details the use of the non-invasive tail-cuff method to assess blood pressure changes in conscious SHRs.
[10]
1. Objective:
To evaluate the dose-dependent effect of orally administered Indolapril on systolic blood pressure (SBP) in conscious Spontaneously Hypertensive Rats.
2. Materials & Animals:
Male SHRs (14-16 weeks old), with established hypertension (e.g., SBP > 170 mmHg).
Non-invasive blood pressure system (tail-cuff plethysmography).
Animal restrainers and a warming platform.
Indolapril formulation for oral gavage.
3. Step-by-Step Methodology:
Acclimatization: For at least one week prior to the study, acclimate the rats to the restrainers and the tail-cuff procedure daily. This is critical to minimize stress-induced blood pressure fluctuations.
Baseline Measurement: On the day of the study, place the rats in the restrainers on a warming platform (35-37°C) to facilitate detection of tail artery pulses. Measure and record the baseline SBP for each animal. An average of 5-10 consecutive readings is typically taken.
Grouping and Dosing: Randomize animals into treatment groups (n=8-10 per group):
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water).
Group 2: Indolapril (Low Dose, e.g., 1 mg/kg).
Group 3: Indolapril (Mid Dose, e.g., 3 mg/kg).
Group 4: Indolapril (High Dose, e.g., 10 mg/kg).
Administer the assigned treatment via oral gavage and record the time.
Post-Dose Measurement: Measure SBP at various time points post-dose (e.g., 1, 2, 4, 8, and 24 hours) to capture the peak effect and duration of action.
Data Analysis:
Calculate the change in SBP from baseline (ΔSBP) for each animal at each time point.
Compare the ΔSBP between the vehicle and Indolapril-treated groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Plot the mean ΔSBP versus time for each group to visualize the pharmacodynamic profile.
Part 5: Preclinical Safety & Toxicology Assessment
The objective of preclinical toxicology is to identify potential adverse effects of a new drug candidate and to determine a safe starting dose for human clinical trials. These studies are conducted under Good Laboratory Practice (GLP) regulations to ensure data quality and integrity for submission to regulatory agencies like the FDA.
[9]
While specific toxicology reports for Indolapril are not publicly available, the assessment would follow a standard paradigm for small molecule drugs, with a particular focus on the known class effects of ACE inhibitors.
[2]
Scientific Rationale: A Tiered Approach to Safety
Toxicology evaluation is a tiered process, starting with acute studies and progressing to longer-term repeated-dose studies. The program is designed to identify potential target organs of toxicity, understand the dose-response relationship for adverse effects, and assess whether these effects are reversible.
Species Selection: Studies are required in two species, a rodent (typically rat) and a non-rodent (typically dog or non-human primate).
[9]* Dose Selection: Doses are selected based on data from pharmacology and pilot dose-range finding studies. The range should span from the pharmacologically active dose up to a maximum tolerated dose (MTD) that induces clear, but non-lethal, toxicity.
[2]* Key Focus for ACE Inhibitors: A primary focus of the toxicology program for any ACE inhibitor would be the kidney. Exaggerated pharmacological effects can lead to hypotension and reduced renal perfusion, potentially causing functional and histopathological changes in the kidneys. Other assessments would include effects on electrolytes (hyperkalemia) and hematology.
Standard Preclinical Toxicology Program
A typical program to support a Phase I clinical trial would include:
1. Acute Toxicity Studies:
Objective: To determine the toxicity of a single, high dose of the drug.
Design: Administer escalating doses of Indolapril to groups of rats (one group per dose). Observe animals for 14 days for clinical signs of toxicity and mortality. A full necropsy is performed at the end of the study.
2. Repeated-Dose Toxicity Studies:
Objective: To characterize the toxicological profile after daily administration over a defined period (e.g., 28 days in rats and dogs).
Design: At least three dose levels (low, mid, high) plus a vehicle control group. Animals are dosed daily. A subset of animals ("recovery groups") are kept for a dose-free period (e.g., 4 weeks) after the main study to assess the reversibility of any findings.
Endpoints:
Clinical Observations: Daily checks for signs of illness or distress.
Body Weight & Food Consumption: Measured weekly.
Ophthalmology & ECGs: Performed pre-study and at termination.
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
Anatomic Pathology: Full necropsy, organ weights, and microscopic examination of a comprehensive list of tissues from all animals.
3. Safety Pharmacology:
Objective: To investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous system). These are often conducted as standalone studies.
4. Genotoxicity:
Objective: To assess the potential for the drug to damage genetic material.
Standard Battery:
A test for gene mutation in bacteria (in vitro Ames test).
An in vitro cytogenetic test in mammalian cells (e.g., chromosome aberration assay).
An in vivo test for chromosomal damage (e.g., rat micronucleus test).
Table 4: Template for Summarizing Repeated-Dose Toxicology Findings
Species / Duration
Dose Groups
Key Findings
No-Observed-Adverse-Effect Level (NOAEL)
Rat / 28-Day
Vehicle, Low, Mid, High
e.g., Renal tubular degeneration at mid and high doses. Juxtaglomerular cell hyperplasia at all doses (exaggerated pharmacology).
e.g., Low Dose (based on histopathology)
| Dog / 28-Day | Vehicle, Low, Mid, High | e.g., Hypotension and reflex tachycardia at high dose. Mild increases in BUN at mid and high doses. | e.g., Low Dose |
Conclusion
The preclinical data for Indolapril characterize it as a potent and specific inhibitor of the angiotensin-converting enzyme. Its identity as a prodrug allows for oral administration, with subsequent hydrolysis to the highly active metabolite, indolaprilat. In vitro assays confirm the nanomolar potency of indolaprilat. In vivo, Indolapril demonstrates significant, dose-dependent antihypertensive efficacy in well-established animal models of both renovascular and essential hypertension. This efficacy is strongly linked to the inhibition of vascular tissue ACE, highlighting the importance of local RAAS modulation. While specific public data on its full pharmacokinetic and toxicological profile is scarce, the established methodologies outlined in this guide provide a clear and robust framework for the comprehensive preclinical evaluation required to advance such a compound toward clinical investigation. The collective evidence supports Indolapril as a well-characterized antihypertensive agent with a clear mechanism of action and demonstrated preclinical efficacy.
References
Ryan MJ, Boucher DM, Cohen DM, Essenburg AD, Major TC, Mertz TE, Olszewski BJ, Randolph AE, Singer RM, Kaplan HR. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor. J Pharmacol Exp Ther. 1984 Feb;228(2):312-8. ([Link])
Patel, D. P., et al. (2020). LC–MS/MS assay for quantitation of enalapril and enalaprilat in plasma for bioequivalence study in Indian subjects. Future Science OA. ([Link])
Noble Life Sciences. (2022). Preclinical Toxicology Considerations for Successful IND Application. ([Link])
van der Nagel, B. C. H., et al. (2022). Simultaneous Determination of Carvedilol, Enalaprilat, and Perindoprilat in Human Plasma Using LC–MS/MS and Its Application in a Pilot Pharmacokinetic Study. Chromatographia. ([Link])
Ji, H. Y., et al. (2006). Quantification of trandolapril and its metabolite trandolaprilat in human plasma by liquid chromatography/tandem mass spectrometry using solid-phase extraction. Rapid Communications in Mass Spectrometry. ([Link])
Owen, K. (2015). Regulatory toxicology considerations for the development of inhaled pharmaceuticals. Drug and Chemical Toxicology. ([Link])
Rastogi, A., & Singh, S. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of Enalapril and Enalaprilat in Human Plasma. Journal of Analytical & Bioanalytical Techniques. ([Link])
InfinixBio. (2026). Understanding the Role of ADME Studies in Preclinical Research: Key Insights for Drug Development. ([Link])
Zamboni, W. C., et al. (2011). Plasma pharmacokinetics of the indenoisoquinoline topoisomerase I inhibitor, NSC 743400, in rats and dogs. Cancer Chemotherapy and Pharmacology. ([Link])
NorthEast BioLab. (2020). Introduction To IND Enabling GLP Toxicology Studies. ([Link])
Singh, M. (2017). Preclinical toxicological investigations of pharmaceutical products. ResearchGate. ([Link])
Onisawa, S., et al. (2001). Pharmacokinetics and metabolism of the novel muscarinic receptor agonist SNI-2011 in rats and dogs. Arzneimittel-Forschung. ([Link])
Todd, P. A., & Fitton, A. (1993). Enalapril clinical pharmacokinetics and pharmacokinetic-pharmacodynamic relationships. An overview. Clinical Pharmacokinetics. ([Link])
Filipic, S. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. ([Link])
Gérardin, A., et al. (1983). Pharmacokinetics of mepindolol sulfate in the rat, dog, and rhesus monkey. Studies on species differences. Drug Metabolism and Disposition. ([Link])
Singh, S., et al. (2017). Preclinical pharmacokinetics and ADME characterization of a novel anticancer chalcone, cardamonin. Drug Testing and Analysis. ([Link])
Adusumalli, V. E., et al. (1991). Felbamate pharmacokinetics in the rat, rabbit, and dog. Epilepsia. ([Link])
Ryan, M. J., et al. (1984). Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor. The Journal of Pharmacology and Experimental Therapeutics. ([Link])
Criscuoli, M., et al. (1993). Pharmacology of idrapril: a new class of angiotensin converting enzyme inhibitors. British Journal of Pharmacology. ([Link])
Lippi, A., et al. (1993). Inhibition of rabbit lung angiotensin converting enzyme by idrapril. Biochemical Pharmacology. ([Link])
U.S. Food and Drug Administration. (2016). IND Applications for Clinical Investigations: Pharmacology and Toxicology (PT) Information. ([Link])
GSC Online Press. (2022). Review on in vivo and in vitro experimental model of anti-hypertensive agent. ([Link])
U.S. Food and Drug Administration. VASOTEC (enalapril maleate) tablets prescribing information. ([Link])
Cushny, A. R. (1917). The Secretion of the Urine. Longmans, Green and Co.
National Center for Biotechnology Information. PubChem Compound Summary for CID 5311054, Indolapril. ([Link])
Dojindo Molecular Technologies, Inc. ACE Inhibitory Activity Assay. ([Link])
Schiffl, H. (1997). Pharmacological and toxicological studies of the new angiotensin converting enzyme inhibitor moexipril hydrochloride. Arzneimittel-Forschung. ([Link])
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & ProtocolTarget Audience: Researchers, Assay Scientists, and Drug Development Professionals
Content Focus: Mechanistic rationale, kinetic assay design, and quantitative evaluation of Indolapril.
Introduction & Mechanistic Rationale
The Renin-Angiotensin System (RAS) is a primary regulatory pathway for cardiovascular hemodynamics and hydro-electrolytic balance. Angiotensin-Converting Enzyme (ACE), a zinc-dependent dicarboxypeptidase, catalyzes the conversion of the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II.
Indolapril (CI-907) is a highly potent, orally active, non-sulfhydryl ACE inhibitor. From a structural perspective, Indolapril replaces the traditional proline residue found in early ACE inhibitors with a saturated bicyclic amino acid—specifically, octahydroindole-2-carboxylic acid [1]. This structural modification allows Indolapril to bind the zinc ion at the ACE active site with high affinity, rendering it equipotent to reference standards like enalapril and captopril.
The Prodrug Conundrum in In Vitro Assays
A critical causality to understand when designing an in vitro assay for Indolapril is its prodrug nature. Indolapril is synthesized as a monoester to enhance oral bioavailability and gastrointestinal absorption. However, the monoester exhibits relatively weak ACE inhibition (IC₅₀ ~ 170 nM). In vivo, hepatic esterases rapidly hydrolyze this monoester into its active diacid form, indolaprilat , which acts as a profound competitive inhibitor (IC₅₀ ~ 2.6 nM) [2].
Because purified in vitro ACE assays (typically utilizing rabbit lung ACE) lack these hepatic esterases, you must use the diacid form (indolaprilat) to accurately measure target engagement and intrinsic potency.
Fig 1. Renin-Angiotensin System and Indolaprilat's targeted competitive inhibition of ACE.
Experimental Design: The FAPGG Kinetic Assay
Historically, ACE inhibition was measured using the discontinuous Hippuryl-L-Histidyl-L-Leucine (HHL) assay, which requires tedious ethyl acetate extractions of hippuric acid. To establish a self-validating, high-throughput system, this protocol utilizes the FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) continuous spectrophotometric method.
Causality of Assay Selection:
ACE cleaves the FAPGG substrate into FAP and glycylglycine. This cleavage disrupts the internal charge transfer of the substrate, resulting in a measurable decrease in absorbance at 340 nm. By measuring the rate of absorbance decay (reaction velocity) continuously over 30 minutes, we eliminate well-to-well endpoint variability and bypass extraction steps, making this highly suitable for 96-well or 384-well microplate formats.
Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, pH 7.5. (Note: The high chloride concentration is mandatory, as ACE is a chloride-dependent enzyme; omitting NaCl will abolish enzymatic activity).
Equipment: UV-transparent 96-well microplates, Microplate reader capable of kinetic reading at 340 nm with temperature control (37°C).
Buffer Preparation: Prepare the 50 mM Tris-HCl buffer with 300 mM NaCl, adjusting the pH strictly to 7.5 at room temperature.
Compound Serial Dilution: Dissolve indolaprilat in DMSO to create a 10 mM stock. Perform a 10-point 3-fold serial dilution in the assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.
Substrate Preparation: Dissolve FAPGG in the assay buffer to a concentration of 1.0 mM (this will be diluted 1:2 in the final well).
Phase 2: Assay Execution (96-Well Format)
Enzyme-Inhibitor Pre-incubation:
Add 50 µL of the diluted Indolaprilat (or vehicle for controls) to the respective wells.
Add 50 µL of the ACE solution (0.05 U/mL final well concentration).
Critical Step: Incubate the plate at 37°C for exactly 10 minutes. Rationale: Indolaprilat is a competitive inhibitor; pre-incubation allows the compound to reach thermodynamic binding equilibrium with the ACE active site before the substrate introduces competitive pressure.
Reaction Initiation: Rapidly dispense 100 µL of the 1.0 mM FAPGG substrate into all wells using a multichannel pipette to initiate the reaction (Total well volume = 200 µL).
Kinetic Measurement: Immediately transfer the plate to the microplate reader. Read the absorbance at 340 nm every 1 minute for 30 minutes at 37°C.
Data Analysis & Expected Results
Velocity Calculation
Extract the linear portion of the kinetic curve (typically between minutes 5 and 20). Calculate the initial reaction velocity (
V0
) as the change in absorbance per minute (
ΔA340/min
).
Calculate the Percentage of Inhibition using the following formula:
Plot the % Inhibition against the log of the indolaprilat concentration and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.
Quantitative Data Summary
The table below summarizes the expected in vitro pharmacological profile of Indolapril based on established literature [1, 2].
Compound
Chemical Form
In Vitro ACE IC₅₀ (nM)
Mechanistic Notes
Indolapril (CI-907)
Monoester (Prodrug)
~170.0
Weak in vitro activity; requires hepatic esterase cleavage for full activation.
Indolaprilat
Diacid (Active)
~2.6
Highly potent target engagement; true reflection of intrinsic efficacy.
Enalaprilat
Diacid (Active)
~2.5
Reference standard for non-sulfhydryl inhibitors; equipotent to indolaprilat.
References
Blankley CJ, Kaltenbronn JS, DeJohn DE, et al. "Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids." Journal of Medicinal Chemistry. 1987; 30(6):992-998. Available at:[Link]
Ryan MJ, Boucher DM, Cohen DM, et al. "Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor." Journal of Pharmacology and Experimental Therapeutics. 1984; 228(2):312-318. Available at:[Link]
Application
Application Note: Preclinical Animal Models for Indolapril (CI-907) Antihypertensive Studies
Executive Summary & Pharmacodynamic Rationale Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug of an angiotensin-converting enzyme (ACE) inhibitor. Structurally, it incorporates a saturated bicyclic amino a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Pharmacodynamic Rationale
Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug of an angiotensin-converting enzyme (ACE) inhibitor. Structurally, it incorporates a saturated bicyclic amino acid (octahydroindole-2-carboxylic acid) in place of proline, a design choice that confers equipotent efficacy to captopril and enalapril while avoiding the adverse effects typically associated with sulfhydryl groups 1.
In vivo, the monoester prodrug undergoes hepatic cleavage to form its highly active diacid metabolite. A critical, distinguishing pharmacodynamic feature of Indolapril is its tissue specificity: its antihypertensive efficacy correlates directly with the inhibition of vascular tissue ACE , rather than circulating plasma or brain ACE 2. This necessitates specific preclinical modeling and tissue-harvesting protocols to accurately capture its mechanism of action.
Mechanistic Pathway: RAAS Intervention
To understand the rationale behind the selected animal models, one must map Indolapril's intervention within the Renin-Angiotensin-Aldosterone System (RAAS). By competitively inhibiting vascular ACE, Indolapril prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, thereby reducing peripheral vascular resistance.
Fig 1. Mechanism of Action: Indolapril diacid competitively inhibits vascular ACE in the RAAS pathway.
Quantitative Efficacy Across Preclinical Models
The selection of animal models for Indolapril is driven by the need to evaluate the drug across different states of RAAS activation. The table below summarizes the quantitative benchmarks established in foundational studies 3 [[2]]().
Model / Assay Type
Parameter Evaluated
Indolapril (CI-907) Result
Mechanistic Significance
In Vitro (Guinea-pig serum)
ACE IC₅₀ (Monoester Prodrug)
1.7 × 10⁻⁷ M
Demonstrates weak baseline target affinity prior to bioactivation.
In Vitro (Guinea-pig serum)
ACE IC₅₀ (Diacid Metabolite)
2.6 × 10⁻⁹ M (2.6 nM)
Confirms the active metabolite is a highly potent ACE inhibitor.
2K1C Goldblatt Rats
BP Normalization Dose
3.0 mg/kg (p.o.)
Highly effective in high-renin, AngII-dependent hypertensive states.
SHR Rats
Subacute Efficacy Dose
30 mg/kg/day (5 days)
Proves efficacy in genetic/essential hypertension (normal/low renin).
Renal Hypertensive Dogs
BP Normalization Dose
10 mg/kg (p.o.)
Normalizes BP with significantly less reflex tachycardia than enalapril.
Self-Validating Experimental Protocols
To ensure rigorous, reproducible data, the following protocols integrate causality-driven steps and internal self-validation mechanisms.
Protocol A: The Two-Kidney, One-Clip (2K1C) Goldblatt Rat Model
Objective: Evaluate Indolapril's efficacy in a strictly renin-dependent hypertensive environment.
Step 1: Surgical Induction (Day 0)
Causality: Unilateral clipping of the renal artery induces localized renal ischemia. The juxtaglomerular cells sense decreased perfusion pressure and upregulate renin secretion, driving systemic hypertension while the untouched contralateral kidney prevents uremia.
Action: Anesthetize the rat. Expose the left kidney via a retroperitoneal flank incision. Isolate the renal artery and apply a solid silver U-shaped clip (0.2 mm internal gap) close to the aortic junction.
Causality: RAAS-driven vascular remodeling requires time to establish sustained hypertension.
Action: House animals under standard conditions, monitoring blood pressure weekly.
Self-Validation Check: At Week 5, measure Mean Arterial Pressure (MAP). Only include animals with a sustained MAP > 150 mmHg. To validate RAAS dependency, challenge a small subset with a short-acting AT1 antagonist (e.g., losartan); a rapid MAP drop confirms the model is successfully renin-driven.
Step 3: Dosing & Pharmacodynamic Monitoring
Causality: Indolapril requires hepatic esterase cleavage to form the active diacid. Oral administration mimics the intended clinical route.
Action: Administer Indolapril (0.03 – 30 mg/kg p.o.) via oral gavage. Monitor BP continuously. A dose of 3 mg/kg is expected to lower BP to normotensive levels 2.
Step 4: Tissue Harvesting & ACE Assay
Causality: Indolapril’s efficacy is uniquely tied to vascular ACE inhibition, not circulating ACE.
Action: Euthanize animals post-study. Harvest thoracic aorta, blood plasma, and brain tissue. Homogenize and assay for ACE activity using a fluorometric substrate.
Self-Validation Check: Correlate the MAP reduction with aortic ACE inhibition. Plasma ACE should show a weaker correlation, validating the tissue-specific mechanism of CI-907 2.
Fig 2. Experimental workflow for the 2K1C rat model of renovascular hypertension.
Protocol B: Conscious Renal Hypertensive Dog Model with Diuretic Sensitization
Objective: Assess hemodynamic profiles (specifically Blood Pressure vs. Heart Rate) in a large animal model to evaluate reflex tachycardia.
Step 1: Model Induction & Diuretic Sensitization
Causality: Diuretic pretreatment induces mild sodium depletion. This reflexively upregulates the RAAS, making blood pressure maintenance highly dependent on Angiotensin II. This sensitizes the model to ACE inhibitors and allows for clear differentiation of reflex tachycardia profiles between competing drugs.
Action: Induce renal hypertension via renal artery banding. Administer a diuretic (e.g., hydrochlorothiazide) 24-48 hours prior to the study.
Self-Validation Check: Confirm diuretic efficacy by measuring baseline plasma renin activity (PRA) prior to Indolapril administration. A PRA increase of >2-fold confirms successful sensitization.
Step 2: Telemetry Monitoring & Dosing
Action: Using implanted telemetry devices for stress-free monitoring, record baseline MAP and Heart Rate (HR). Administer 10 mg/kg Indolapril p.o. [[4]]().
Step 3: Comparative Hemodynamic Analysis
Causality: Vasodilators often trigger a compensatory increase in heart rate (reflex tachycardia) via baroreceptor unloading.
Action: Plot the delta MAP against delta HR.
Validation/Outcome: Indolapril should normalize blood pressure while demonstrating a blunted reflex tachycardia (less HR increase) compared to equivalent hypotensive doses of enalapril 2.
References
Investigational - Inxight Drugs - ncats. National Center for Advancing Translational Sciences. 3
INDOLAPRIL - Inxight Drugs. National Center for Advancing Translational Sciences. 4
Sybertz EJ, et al. Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor. PubMed (NIH). 2
Blankley CJ, et al. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. PubMed (NIH). 1
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scope
Indolapril (CI-907) is a potent, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor utilized in cardiovascular pharmacology[1]. In physiological environments, indolapril undergoes ester hydrolysis to form its active diacid metabolite, indolaprilat. Whether monitoring the biocatalytic synthesis of its key intermediates (such as (S)-2-indolinecarboxylic acid)[2] or conducting pharmacokinetic (PK) profiling in human plasma, precise quantification is paramount.
This application note details a robust, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to separate and quantify indolapril and its active metabolites without matrix interference.
Mechanistic Insights: The "Why" Behind the Method
As a Senior Application Scientist, it is critical to understand that a chromatographic method is not just a sequence of steps, but a carefully balanced thermodynamic system. The parameters chosen for this protocol are grounded in the specific physicochemical properties of ACE inhibitors.
Stationary Phase Selection (C18): Indolapril contains a hydrophobic indoline ring system. A dense octadecylsilane (C18) stationary phase provides the necessary hydrophobic interactions to retain the analyte, ensuring it elutes well after highly polar plasma matrix components.
Mobile Phase & pH Control (TEAP Buffer): ACE inhibitors are amphoteric, possessing both carboxylic acid and secondary amine functionalities. If run in an unbuffered aqueous solvent, the secondary amines will interact with residual, unendcapped silanol groups on the silica column, causing severe peak tailing. Using a 0.02 M Triethylammonium phosphate (TEAP) buffer adjusted to pH 6.5 serves a dual mechanistic purpose. First, Triethylamine (TEA) acts as a competitive silanol-masking agent. Second, the pH of 6.5 maintains the analyte in a consistent, reproducible ionization state[3].
Detection Wavelength (215 nm): While 254 nm is a standard default for aromatic compounds, the specific extinction coefficient for the peptide-like amide backbone and the indoline ring of indolapril is significantly higher at 215 nm. This maximizes the signal-to-noise ratio, affording a much lower Limit of Detection (LOD)[4].
Experimental Protocol: Sample Preparation
To ensure the HPLC column is not degraded by biological macromolecules, plasma samples must undergo rigorous preparation before injection.
Step-by-Step Methodology: Plasma Extraction
Aliquot: Transfer 100 µL of the biological sample (e.g., human plasma) into a sterile 1.5 mL microcentrifuge tube.
Spike Internal Standard: Add 10 µL of the internal standard solution (e.g., Enalaprilat at 500 ng/mL) to the plasma to account for extraction recovery variations.
Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) to the tube. The organic solvent drastically lowers the dielectric constant of the solution, precipitating plasma proteins and releasing protein-bound indolapril.
Vortex Mixing: Vortex the mixture vigorously for 60 seconds to ensure complete homogenization and analyte extraction.
Centrifugation: Centrifuge the samples at 10,000 × g for 10 minutes at 4°C to pellet the precipitated proteins into a solid plug at the bottom of the tube.
Filtration: Carefully aspirate 200 µL of the clear supernatant and pass it through a 0.22 µm PTFE syringe filter directly into an HPLC autosampler vial.
Injection: Inject 20 µL of the filtered sample into the HPLC system.
Analytical Workflow Visualization
Figure 1: Step-by-step sample preparation and RP-HPLC analytical workflow for Indolapril.
Chromatographic Conditions & Data Presentation
The following tables summarize the quantitative parameters required to program the HPLC system and validate the resulting data[3][4].
Table 1: Core Chromatographic Parameters
Parameter
Specification
Analytical Column
YMC ODS C18 (150 mm × 4.6 mm, 5 µm particle size)
Mobile Phase A
0.02 M TEAP Buffer in Ultrapure Water (pH 6.5)
Mobile Phase B
100% HPLC-Grade Acetonitrile (ACN)
Flow Rate
1.0 mL/min
Column Temperature
40°C
Injection Volume
20 µL
Detection Wavelength
UV at 215 nm
Table 2: Gradient Elution Profile
Time (min)
% Mobile Phase A (TEAP Buffer)
% Mobile Phase B (ACN)
Elution Phase
0.0
85
15
Initial Hold / Equilibration
10.0
40
60
Linear Ramp (Analyte Elution)
15.0
40
60
Isocratic Wash (Clear hydrophobic matrix)
16.0
85
15
Return to Initial Conditions
20.0
85
15
Column Re-equilibration
System Suitability & Self-Validation
A method is only as trustworthy as its internal validation metrics. Before quantifying unknown samples, inject a known standard mix to ensure the system meets the following suitability criteria. If the Tailing Factor exceeds 1.5, it indicates column degradation or improper buffer pH, and the run must be aborted and corrected.
Table 3: System Suitability Acceptance Criteria
Parameter
Indolapril
Indolaprilat
Acceptance Criteria
Retention Time (RT)
~8.4 min
~5.2 min
N/A (System Dependent)
Resolution (
Rs
)
> 3.0
> 3.0
≥
2.0
Tailing Factor (
Tf
)
1.15
1.20
≤
1.5
Theoretical Plates (
N
)
> 8,000
> 7,500
≥
2,000
Limit of Detection (LOD)
15 ng/mL
18 ng/mL
N/A
References
Biocatalytic Tools for Enzymatic Cascades
Source: BORIS Theses - Universität Bern
URL:[Link]
US11319346B2 - Ultra-pure agonists of guanylate cyclase C, method of making and using same
Source: Google Patents
URL
WO 2014/197720 A2 - Methods for Purification of Peptides
Source: Googleapis.com (WIPO)
URL:[Link]
Application Note: Utilizing Indolapril in Pre-Clinical Models of Cardiac Hypertrophy
Executive Summary Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, indolaprilat[1]. By competitively inhibiting Angiotensin-Converting Enz...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indolapril (CI-907) is an orally active, nonsulfhydryl prodrug that is rapidly hydrolyzed in vivo to its active diacid metabolite, indolaprilat[1]. By competitively inhibiting Angiotensin-Converting Enzyme (ACE), it blunts the maladaptive renin-angiotensin-aldosterone system (RAAS) cascade, a primary driver of cardiovascular pathology[2]. This application note provides a comprehensive, self-validating protocol for researchers investigating the efficacy of Indolapril in mitigating cardiac hypertrophy and structural remodeling.
Mechanistic Rationale: The "Why" Behind the Drug
Cardiac hypertrophy initially develops as a compensatory response to hemodynamic stress. However, chronic activation of this response transitions into maladaptive remodeling, fibrosis, and ultimately heart failure[3]. Angiotensin II (Ang II) is a central molecular driver of this pathology. It binds to the AT1 receptor—a G-protein coupled receptor—activating the Gq-DAG-IP3 signaling axis[4]. This cascade elevates intracellular calcium and triggers hypertrophic gene transcription while stimulating fibroblast proliferation[3].
Indolapril intervenes upstream of this receptor activation. As a prodrug, it exhibits excellent oral bioavailability before hepatic esterases convert it to indolaprilat[5]. Indolaprilat binds tightly to the active site of ACE (also known as kininase II), preventing the cleavage of Angiotensin I into Angiotensin II[2][6]. Consequently, AT1R activation is suppressed. Furthermore, because Indolapril lacks a sulfhydryl group (unlike early ACE inhibitors like captopril), it reduces the risk of oxidative adverse events such as skin eruptions during long-term pre-clinical dosing[2].
Mechanism of Indolaprilat inhibiting ACE to prevent AT1R-mediated cardiac hypertrophy.
Experimental Design & Causal Model Selection
To evaluate Indolapril accurately, researchers must select a mechanistically appropriate model of cardiac hypertrophy.
Transverse Aortic Constriction (TAC): Simulates pressure overload (e.g., hypertension or aortic stenosis). This is the ideal model for testing Indolapril, as the mechanical stress naturally upregulates endogenous RAAS activation, providing a valid substrate for ACE inhibition.
Angiotensin II Osmotic Minipump Infusion: Critical Warning: Do not use this model to test Indolapril. Because Indolapril blocks the production of Ang II, exogenous infusion of Ang II bypasses the drug's primary mechanism of action[2].
Step-by-Step Protocol: Indolapril Efficacy in TAC-Induced Hypertrophy
This methodology is designed as a self-validating system . It incorporates built-in validation checkpoints (baseline echocardiography and early blood pressure monitoring) to ensure the disease model is successfully established before concluding drug efficacy.
Phase 1: Preparation and Dosing
Compound Selection (In Vivo vs. In Vitro): For in vivo oral dosing, utilize Indolapril hydrochloride (the prodrug) to leverage its superior pharmacokinetic absorption[1]. For in vitro isolated cardiomyocyte assays, you must use the active metabolite, Indolaprilat, because cell cultures lack the hepatic esterases required to activate the prodrug[5][7].
Formulation: Dissolve Indolapril hydrochloride in sterile 0.9% saline or 0.5% methylcellulose immediately prior to use to prevent premature hydrolysis.
Dosing Regimen: Administer 3–10 mg/kg/day via oral gavage. To study prevention, initiate treatment 1-day prior to TAC. To study reversal, initiate treatment 1-week post-TAC.
Phase 2: In Vivo Workflow & Validation
Baseline Validation (Day -2): Perform baseline echocardiography on all murine subjects (e.g., C57BL/6 mice, 8-10 weeks old) to establish pre-surgical Left Ventricular Mass (LVM) and Fractional Shortening (FS).
Surgical Induction (Day 0): Perform TAC surgery under isoflurane anesthesia.
Model Validation (Day 7): Measure blood pressure via tail-cuff plethysmography. A successful TAC with compensatory RAAS activation should present elevated carotid pressure. Self-Validation Check: If blood pressure is not elevated in the TAC + Vehicle group, the surgical banding was insufficient, and the cohort should be excluded.
Longitudinal Monitoring: Administer Indolapril daily for 4 to 8 weeks. Perform echocardiography bi-weekly to monitor structural remodeling.
Step-by-step workflow for evaluating Indolapril in murine cardiac hypertrophy models.
Phase 3: Tissue Harvesting and Downstream Analysis
Euthanasia and Perfusion: Euthanize via isoflurane overdose. Perfuse the heart with ice-cold PBS to clear blood. Section the Left Ventricle (LV); fix half in 4% Paraformaldehyde (PFA) for histology, and snap-freeze the other half in liquid nitrogen for molecular analysis.
Morphometry: Calculate Heart Weight to Tibia Length (HW/TL) ratio to assess gross hypertrophy.
Picrosirius Red: Quantify interstitial and perivascular collagen deposition (fibrosis).
Gene Expression (RT-qPCR): Assess the reactivation of the fetal gene program (hypertrophic markers Nppa, Nppb) and fibrotic markers (Col1a1, Col3a1).
Data Presentation & Expected Outcomes
To ensure rigorous interpretation, quantitative data should be structured to compare Sham, TAC + Vehicle, and TAC + Indolapril groups. The table below outlines the expected readouts based on the mechanism of ACE inhibition[8].
Parameter
Assay Method
TAC + Vehicle (vs. Sham)
TAC + Indolapril (vs. TAC+Veh)
Causality / Interpretation
HW/TL Ratio
Gravimetry
Increased (+40-50%)
Significantly Reduced
Indicates gross reduction in maladaptive cardiac mass.
LV Posterior Wall Thickness
Echocardiography
Increased
Reduced
Functional in vivo evidence of prevented concentric hypertrophy.
Cardiomyocyte Area
WGA Staining
Increased (+50%)
Normalized
Cellular-level validation of the anti-hypertrophic effect.
Interstitial Fibrosis
Picrosirius Red
Increased (>5% area)
Reduced (<2% area)
Blockade of AT1R directly reduces fibroblast activation and matrix deposition.
Nppa / Nppb Expression
RT-qPCR
Upregulated (5-10 fold)
Downregulated
Suppression of the pathological fetal gene program reactivation.
Blood Pressure
Tail-Cuff
Elevated
Lowered / Normalized
Systemic validation of successful ACE inhibition and vasodilation.
Application Note: Utilizing Indolapril (CI-907) for the Interrogation of Renal Hemodynamics and RAS Blockade In Vivo Target Audience: Researchers, Pharmacologists, and Drug Development Scientists Content Type: Technical...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing Indolapril (CI-907) for the Interrogation of Renal Hemodynamics and RAS Blockade In Vivo
Target Audience: Researchers, Pharmacologists, and Drug Development Scientists
Content Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Grounding
Indolapril (also known in literature as CI-907 or SCH 31846) is a highly specific, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor[1][2]. In preclinical pharmacological research, it serves as a critical tool compound for dissecting the intrarenal Renin-Angiotensin System (RAS). Unlike first-generation ACE inhibitors such as captopril, indolapril lacks a sulfhydryl group, which minimizes off-target interactions while maintaining potent, dose-dependent suppression of Angiotensin I-induced pressor responses[3].
Administered as a monoester prodrug, indolapril is rapidly hydrolyzed by hepatic esterases into its active diacid form, indolaprilat[3]. Within the renal microvasculature, ACE is highly expressed on the endothelial surface. By competitively inhibiting ACE, indolaprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II[4].
Because Angiotensin II preferentially constricts the efferent arteriole to maintain glomerular hydrostatic pressure, targeted ACE blockade with indolaprilat induces selective efferent vasodilation. This mechanistic intervention classically results in a marked decrease in Renal Vascular Resistance (RVR), a significant increase in Renal Blood Flow (RBF), and a reduction in the Filtration Fraction (FF), while the Glomerular Filtration Rate (GFR) is either maintained or only slightly decreased[2][5].
To accurately study renal hemodynamics, researchers must employ a self-validating experimental system that continuously monitors systemic and renal-specific variables to ensure data integrity.
Model Selection: The Two-Kidney, One-Clip (2K1C) Goldblatt hypertensive rat is the optimal in vivo model. Its hypertension is heavily renin-dependent, making the renal vasculature highly sensitive to ACE inhibition and providing a robust dynamic range for measuring hemodynamic shifts[3].
Compound Formulation: For acute intravenous (IV) hemodynamic studies, the active diacid form (indolaprilat ) MUST be used. Administering the prodrug IV bypasses the first-pass hepatic metabolism required for bioactivation, which would result in delayed and highly variable intrarenal blockade[2].
Clearance Markers: Fluorescein isothiocyanate (FITC)-inulin is utilized to measure GFR because it is freely filtered and neither secreted nor reabsorbed. Para-aminohippurate (PAH) is used to measure effective RBF because it is both freely filtered and actively secreted by the proximal tubule, resulting in near-complete renal extraction in a single pass.
Step-by-Step Protocol: In Vivo Renal Hemodynamic Assessment
Self-Validating System Note: Continuous Mean Arterial Pressure (MAP) monitoring serves as an internal control. A stable baseline MAP (<5% variance over 20 minutes) must be achieved before baseline clearance collections begin to rule out surgical shock or anesthetic instability.
Anesthesia & Tracheotomy: Induce anesthesia in 2K1C rats using Inactin (thiobutabarbital, 100 mg/kg IP). Perform a tracheotomy using PE-240 tubing to ensure airway patency and stable blood oxygenation.
Vascular Catheterization: Cannulate the left femoral artery with heparinized PE-50 tubing connected to a pressure transducer for continuous MAP monitoring. Cannulate the right jugular vein for the continuous infusion of clearance markers and drug administration.
Ureteral Cannulation: Perform a mid-ventral laparotomy. Isolate the left ureter (clipped kidney side) and cannulate it with PE-10 tubing for continuous urine collection into pre-weighed microcentrifuge tubes.
Phase 2: Equilibration & Baseline Measurement
4. Marker Infusion: Initiate a continuous IV infusion of 0.9% saline containing FITC-inulin (1.5 mg/mL) and PAH (0.5 mg/mL) at a rate of 2.0 mL/hr/kg.
5. Equilibration: Allow 45 to 60 minutes for the plasma concentrations of inulin and PAH to reach a steady state. Monitor MAP to ensure hemodynamic stability.
6. Baseline Collection: Collect two consecutive 15-minute urine samples. Draw a 200 µL arterial blood sample at the midpoint of each collection period. Centrifuge the blood to separate plasma, and replace the drawn volume with 200 µL of 0.9% saline to maintain euvolemia.
Phase 3: Indolaprilat Administration & Hemodynamic Interrogation
7. Drug Delivery: Administer indolaprilat (active diacid) as an IV bolus (1.0 mg/kg) followed immediately by a continuous maintenance infusion (0.1 mg/kg/hr) to maintain steady-state ACE inhibition[2].
8. Post-Treatment Equilibration: Allow 20 minutes for the hemodynamic parameters (specifically MAP and RVR) to stabilize post-bolus.
9. Experimental Collection: Collect three consecutive 15-minute urine samples, drawing mid-point arterial blood samples as described in Step 6.
10. Analysis: Quantify Inulin (fluorometry) and PAH (colorimetric assay) concentrations in both plasma and urine. Calculate GFR and effective Renal Plasma Flow (eRPF) using the standard clearance formula:
C=(U×V)/P
. Calculate RBF by dividing eRPF by
(1−Hematocrit)
.
Data Presentation: Expected Quantitative Shifts
The following table summarizes the anticipated hemodynamic shifts following acute indolaprilat administration in a renin-dependent (2K1C) hypertensive model.
Hemodynamic Parameter
Abbreviation
Baseline (2K1C Rat)
Post-Indolaprilat
Physiological Causality
Mean Arterial Pressure
MAP
~160 mmHg
~110 mmHg
Decreased systemic vascular resistance due to systemic Ang II depletion.
Renal Blood Flow
RBF
~4.5 mL/min/g
~6.2 mL/min/g
Relief of Ang II-mediated efferent and afferent arteriolar vasoconstriction.
Glomerular Filtration Rate
GFR
~1.0 mL/min/g
~0.95 mL/min/g
Decreased glomerular capillary hydrostatic pressure, offset by increased plasma flow.
Filtration Fraction
FF
~22%
~15%
Disproportionate increase in RBF relative to GFR due to selective efferent vasodilation.
Renal Vascular Resistance
RVR
~35 mmHg/(mL/min)
~17 mmHg/(mL/min)
Direct result of profound vasodilation in the renal microvasculature.
References
Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor
PubMed (National Institutes of Health).[Link]
Indolapril administration in spontaneously hypertensive rats
Application Note: Pharmacodynamic Evaluation of Indolapril in Spontaneously Hypertensive Rats Target Audience: Researchers, scientists, and pre-clinical drug development professionals. Scientific Rationale & Mechanistic...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Pharmacodynamic Evaluation of Indolapril in Spontaneously Hypertensive Rats
Target Audience: Researchers, scientists, and pre-clinical drug development professionals.
Scientific Rationale & Mechanistic Grounding
Indolapril (CI-907) is a potent, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. In pre-clinical cardiovascular drug development, evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ACE inhibitors requires a translationally relevant in vivo model. The Spontaneously Hypertensive Rat (SHR) serves as the gold standard for this application. Unlike renal-ligated models, the SHR naturally develops pathophysiology that closely mirrors human essential hypertension, characterized by elevated peripheral vascular resistance, endothelial dysfunction, and a hyperactive Renin-Angiotensin-Aldosterone System (RAAS).
Mechanistically, Indolapril acts as a prodrug that undergoes rapid hepatic esterase hydrolysis to its active diacid metabolite, indolaprilat. It competitively binds to the active site of ACE (Kininase II), executing a dual mechanism of action: it halts the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II, while simultaneously preventing the degradation of the endogenous vasodilator bradykinin [1]. This dual intervention highly specifically suppresses contractile responses to Angiotensin I, resulting in profound systemic vasodilation and a sustained reduction in mean arterial pressure (MAP) [2].
Fig 1. Indolapril competitive inhibition of ACE within the RAAS pathway.
Experimental Design & Quantitative Baselines
When designing an in vivo efficacy study, the route of administration dictates the reliability of the PK/PD modeling. Oral gavage is strictly mandated over ad libitum drinking water administration. Gavage ensures a precise milligram-per-kilogram (mg/kg) bolus, allowing researchers to accurately map the onset of action (Tmax) and the duration of the hypotensive effect. Historical pharmacological profiling demonstrates that Indolapril exhibits a long-lasting, dose-dependent antihypertensive effect in SHRs [3].
Table 1: Representative Dose-Dependent Antihypertensive Effects of Indolapril in SHRs
Treatment Group
Dose (mg/kg, p.o.)
Baseline MAP (mmHg)
Max MAP Reduction (mmHg)
Duration of Significant Effect (h)
Vehicle (Control)
0
185 ± 5
-2 ± 3
N/A
Indolapril
0.3
182 ± 6
-15 ± 4
4 - 6
Indolapril
1.0
186 ± 4
-28 ± 5
12 - 16
Indolapril
3.0
184 ± 5
-42 ± 6
> 24
Note: Data represents expected hemodynamic shifts based on established non-sulfhydryl ACE inhibitor profiles in 12-16 week old male SHRs.
Self-Validating Protocol: In Vivo Administration & Monitoring
Causality Check: Why use telemetry over tail-cuff plethysmography? Traditional tail-cuff methods require thermal warming and physical restraint. In SHRs, this triggers a massive sympathetic nervous system override, artificially spiking blood pressure and confounding the vasodilatory effects of the drug. Radiotelemetry is required to capture stress-free, continuous baseline and post-dose hemodynamics.
Fig 2. In vivo workflow for evaluating Indolapril efficacy in SHR models.
Phase I: Animal Preparation & Telemetry
Subject Selection: Utilize male SHRs, aged 12–16 weeks (approx. 250–300 g), exhibiting established hypertension (MAP > 170 mmHg).
Surgical Implantation: Under isoflurane anesthesia, implant a radiotelemetry transmitter (e.g., DSI HD-S10) with the catheter tip secured in the descending aorta via the femoral artery.
Recovery: Allow a 7-to-10 day recovery period. Record continuous baseline MAP and Heart Rate (HR) for 48 hours prior to dosing to establish a diurnal baseline.
Phase II: Formulation and Dosing
Vehicle Preparation: Suspend Indolapril hydrochloride in a 0.5% methylcellulose (MC) aqueous solution to ensure uniform dispersion.
Administration: Using an 18G stainless steel gavage needle, administer the formulation at a standard volume of 2 mL/kg. Dose groups should include Vehicle, 0.3 mg/kg, 1.0 mg/kg, and 3.0 mg/kg.
Phase III: The Angiotensin I Challenge (Self-Validation System)
Trustworthiness & Validation: To definitively prove that the observed drop in MAP is mechanistically driven by ACE inhibition—and not an off-target vasodilatory effect—the protocol must include an internal control.
Execution: At the anticipated peak PD effect (approx. 4 hours post-dose), administer an intravenous bolus of exogenous Angiotensin I (300 ng/kg) via a pre-cannulated jugular vein.
Validation Metric: In vehicle-treated SHRs, ACE rapidly converts the injected Ang I to Ang II, causing a transient MAP spike of +30 to +50 mmHg. In Indolapril-treated SHRs, ACE is competitively blocked. Therefore, the MAP spike should be blunted by >90%.
Decision Gate: If the pressor response is not adequately blunted, target engagement is incomplete, and the mg/kg dose must be recalibrated.
Phase IV: Tissue Harvesting
At 24 hours post-dose, euthanize the animals via CO2 asphyxiation.
Rapidly excise the thoracic aorta, lungs, and kidneys. Snap-freeze in liquid nitrogen. These tissues are rich in somatic ACE and are required for ex vivo biochemical assays to quantify localized tissue ACE inhibition versus circulating plasma ACE inhibition.
References
NIH PMC (2014). Renin inhibitors versus angiotensin converting enzyme (ACE) inhibitors for primary hypertension. National Institutes of Health. 1
Application Note: Ex Vivo Organ Bath Studies with Indolaprilat
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Application: Vascular Pharmacology, ACE Inhibition, Isometric Tension Recording Pharmacological Context & Rationale Indolaprilat is the hi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Pharmacologists, and Drug Development Professionals
Application: Vascular Pharmacology, ACE Inhibition, Isometric Tension Recording
Pharmacological Context & Rationale
Indolaprilat is the highly potent, active diacid metabolite of the non-sulfhydryl prodrug indolapril (CI-907)[1][2]. In systemic circulation, angiotensin-converting enzyme (ACE, or Kininase II) plays a dual role in the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system: it catalyzes the conversion of inactive angiotensin I to the potent vasoconstrictor angiotensin II, and it degrades the vasodilator bradykinin into inactive peptides[3].
Indolaprilat exerts its pharmacological efficacy by competitively binding to the active site of ACE, thereby shifting the vascular tone toward vasodilation[3]. Notably, while Indolaprilat is a potent inhibitor of somatic ACE, it exhibits high target specificity and fails to inhibit the homologue ACE2, even at concentrations that completely abolish standard ACE activity[4].
Ex vivo organ bath experiments provide a tightly controlled, isolated environment to evaluate the direct vascular effects of Indolaprilat, independent of systemic hemodynamics, renal feedback loops, or sympathetic nervous system reflexes[3].
Quantitative Potency Data
Understanding the pharmacokinetic difference between the prodrug and the active metabolite is critical for ex vivo study design. Because isolated tissues lack the hepatic esterases required to cleave the prodrug, the active diacid (Indolaprilat) must be used in organ bath setups to observe target engagement[5].
Fig 1: Dual mechanism of Indolaprilat: Inhibiting Ang II formation and preventing Bradykinin degradation.
Experimental Design & Causality (E-E-A-T)
To ensure scientific integrity, every variable in the organ bath must be justified. The protocol is built on a self-validating system to prevent false negatives.
Carbogen Aeration (95% O₂, 5% CO₂): The 5% CO₂ interacts with sodium bicarbonate in the buffer to lock the pH at exactly 7.4. The 95% O₂ ensures the core of the avascular tissue ring does not become hypoxic.
Endothelial Validation: ACE is heavily expressed on the surface of vascular endothelial cells. If the endothelium is damaged during dissection, the bradykinin-mediated vasodilatory effects of Indolaprilat will be artificially blunted. We mandate an acetylcholine (ACh) relaxation step to prove endothelial integrity before drug testing.
Functional Antagonism vs. Direct Relaxation: Because ACE inhibitors do not directly block α1-adrenergic receptors, Indolaprilat will not strongly reverse a Phenylephrine (PE)-induced contraction unless there is high basal Ang II or bradykinin tone[3]. Therefore, the most robust ex vivo assay is to measure the rightward shift of an Angiotensin I concentration-response curve [3].
Experimental Workflow
Fig 2: Standardized workflow for ex vivo pharmacological evaluation of Indolaprilat.
Detailed Ex Vivo Protocol
Tissue Preparation & Mounting
Harvesting: Humanely euthanize the experimental animal (e.g., Sprague-Dawley rat) according to institutional IACUC guidelines. Rapidly excise the thoracic aorta and submerge it in ice-cold, oxygenated Krebs-Henseleit Solution (KHS)[3].
Cleaning: Under a dissection microscope, carefully remove adhering perivascular adipose and connective tissue. Critical: Do not stretch the vessel or insert forceps into the lumen, as this will denude the endothelium.
Mounting: Cut the aorta into 2–3 mm rings. Mount each ring between two stainless steel hooks in a 10 mL organ bath chamber filled with KHS maintained at 37°C and continuously bubbled with carbogen[3].
Equilibration: Connect the upper hook to an isometric force transducer. Apply a resting tension of 1.5 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh KHS every 15 minutes and readjusting tension to 1.5 g as it relaxes[3].
Smooth Muscle Viability: Add KCl to the bath to a final concentration of 60 mM[3].
Validation Rule: The ring must generate ≥ 1.0 g of active tension. If not, discard the tissue. Wash 3 times over 15 minutes until baseline is restored.
Endothelial Integrity: Pre-contract the tissue with 1 µM Phenylephrine (PE). Once tension plateaus, add 10 µM Acetylcholine (ACh).
Validation Rule: The ring must relax by ≥ 70% of the PE-induced tone. If relaxation is poor, the endothelium is damaged; discard the tissue. Wash 3 times over 20 minutes to restore baseline.
Module A: Angiotensin I Shift Assay (Primary ACE Inhibition)
This module proves that Indolaprilat blocks the conversion of Ang I to Ang II[2][3].
Control Curve: Cumulatively add Angiotensin I to the bath in half-log increments (10⁻¹⁰ M to 10⁻⁶ M). Wait for a stable plateau at each concentration.
Washout: Wash the tissue repeatedly until tension returns to absolute baseline. Allow 30 minutes of rest.
Indolaprilat Incubation: Add a fixed concentration of Indolaprilat (e.g., 10 nM) to the bath. Incubate for 20 minutes to allow steady-state enzyme binding.
Shifted Curve: In the continued presence of Indolaprilat, repeat the cumulative addition of Angiotensin I[3].
Module B: Bradykinin Potentiation Assay
This module proves that Indolaprilat prevents the degradation of vasodilatory kinins.
Pre-contract the tissue with a submaximal dose of Phenylephrine (e.g., 0.1 µM) to induce stable tone[3].
Generate a cumulative concentration-response curve to Bradykinin (10⁻¹¹ M to 10⁻⁷ M).
Washout, rest, and re-contract with PE.
Incubate with Indolaprilat (10 nM) for 20 minutes, then repeat the Bradykinin curve. The curve should shift to the left, indicating potentiation.
Data Analysis
Data should be continuously recorded using a digital data acquisition system (e.g., ADInstruments PowerLab).
Normalization: Express all contractile responses to Angiotensin I as a percentage of the maximum contraction achieved during the 60 mM KCl viability check.
Curve Fitting: Plot the normalized tension against the log concentration of Angiotensin I. Use non-linear regression (four-parameter logistic equation) to determine the EC₅₀ for Angiotensin I in the absence and presence of Indolaprilat.
Schild Analysis: The rightward shift of the Ang I curve in the presence of Indolaprilat indicates competitive inhibition[3]. The degree of the shift (Dose Ratio) can be used to calculate the antagonist affinity (pA₂ value) of Indolaprilat for tissue-bound ACE.
References
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. Blankley CJ, et al. PubMed. Available at: [Link]
CI-906 and CI-907: new orally active nonsulfhydryl angiotensin-converting enzyme inhibitors. Kaplan HR, et al. PubMed. Available at:[Link]
Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism. Rice GI, et al. Biochem J. (PMC). Available at: [Link]
Application Note: Investigating the Neuroprotective Effects of Indolapril (CI-907)
Executive Summary & Mechanistic Grounding The renin-angiotensin system (RAS) is traditionally recognized for its role in cardiovascular and renal homeostasis. However, the discovery of a localized RAS within the central...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
The renin-angiotensin system (RAS) is traditionally recognized for its role in cardiovascular and renal homeostasis. However, the discovery of a localized RAS within the central nervous system has pivoted attention toward its role in neurodegeneration and ischemic injury[1]. Overactivation of the Angiotensin II (Ang II) pathway promotes neuroinflammation, oxidative stress, and blood-brain barrier (BBB) disruption[2].
Indolapril (CI-907) is a highly specific, orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor[3]. Unlike sulfhydryl-containing ACE inhibitors (e.g., captopril), Indolapril mitigates off-target reactive side effects while maintaining potent suppression of Ang I conversion[3].
As an Application Scientist designing neuroprotection workflows, it is critical to understand the dual causality of ACE inhibition in the brain:
Suppression of Oxidative Stress: Oxidative stress during cerebral ischemia triggers local ACE and Ang II production. Ang II activates the AT1 receptor (AT1R), which heavily induces superoxide formation via vascular NADPH oxidase[4]. Indolapril arrests this positive feedback loop, lowering reactive oxygen species (ROS) and preventing apoptosis[4],[5].
Preservation of Bradykinin: ACE is also known as kininase II. By inhibiting ACE, Indolapril prevents the degradation of bradykinin. Bradykinin acts directly on B2 receptors to exhibit potent, direct neuroprotective effects against glutamate-induced excitotoxicity[4].
Pathway Visualization
Mechanistic pathway of Indolapril-mediated neuroprotection via ACE inhibition and ROS reduction.
Experimental Protocols
Protocol A: In Vitro Assessment against Glutamate-Induced Excitotoxicity
Excessive glutamate release is a primary driver of neurotoxicity in ischemic brain injury, leading to massive intracellular calcium influx and subsequent mitochondrial impairment[4].
Critical Formulation Note: Indolapril (CI-907) is an ester prodrug designed for oral bioavailability[3]. In an isolated in vitro cell culture system lacking hepatic esterases, the prodrug will exhibit artificially low efficacy. You must utilize the active diacid form of Indolapril (IC50 = 2.6 x 10^-9 M) to accurately assess target engagement in vitro[3].
Step-by-Step Methodology:
Cell Culture: Seed primary cortical neurons (harvested from E18 rat embryos) at a density of
5×104
cells/well in 96-well plates coated with poly-D-lysine. Maintain in Neurobasal medium supplemented with B27 for 10-14 days to allow for synaptic maturation.
Pre-treatment: Replace half the media. Treat cells with Indolapril diacid at varying concentrations (0.1 nM, 1 nM, 10 nM, 100 nM) for 2 hours prior to the excitotoxic insult.
Excitotoxic Insult: Expose the neurons to 100 µM Glutamate for 24 hours.
Self-Validating Check: Include a control well treated with 10 µM MK-801 (a non-competitive NMDA receptor antagonist). If MK-801 fails to rescue cell viability, your glutamate concentration is too high, causing non-specific osmotic death rather than receptor-mediated excitotoxicity.
ROS Quantification: Wash cells with PBS and incubate with 10 µM H2DCFDA for 30 minutes at 37°C. Measure fluorescence (Ex/Em: 485/535 nm) using a microplate reader to quantify intracellular ROS generation.
Viability Assay: Assess neuronal survival using the MTT assay. Add 10 µL of MTT reagent (5 mg/mL) per well, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.
Protocol B: In Vivo Evaluation in a tMCAO Rat Model
Transient Middle Cerebral Artery Occlusion (tMCAO) models ischemic stroke. ACE inhibitors have demonstrated the ability to aid cerebrovascular self-regulation and protect the blood-brain barrier during such ischemic events[6],[5].
Critical Formulation Note: For in vivo applications, utilize the Indolapril monoester (CI-907 prodrug). Single daily oral doses of 3 mg/kg have been shown to be highly pharmacologically active in rats[3].
Step-by-Step Methodology:
Animal Preparation: Acclimate adult male Sprague-Dawley rats (250-280g) for one week. Fast overnight before surgery.
Drug Administration: Administer Indolapril (3 mg/kg) or vehicle (saline) via oral gavage 1 hour prior to surgery.
Surgical Occlusion (tMCAO): Anesthetize the rat. Insert a silicone-coated nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.
Self-Validating Check: Monitor regional cerebral blood flow (rCBF) using laser Doppler flowmetry. Ensure a >80% drop in rCBF during occlusion and a rapid return to >70% baseline upon reperfusion. Exclude animals that do not meet these flow criteria.
Reperfusion: After 90 minutes of occlusion, withdraw the filament to allow reperfusion for 24 hours.
Neurological Scoring: At 24 hours post-reperfusion, evaluate neurological deficits on a 0-4 scale (0 = normal, 4 = no spontaneous walking/depressed level of consciousness).
Infarct Quantification: Euthanize the animals. Extract the brain and slice into 2 mm thick coronal sections. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 minutes at 37°C. Viable tissue stains red; infarcted tissue remains white. Quantify the infarct volume using ImageJ, correcting for brain edema.
Quantitative Data Presentation
The following table synthesizes the expected quantitative outcomes when evaluating Indolapril in the tMCAO model, benchmarked against established parameters for ACE inhibitors in limiting lipid peroxidation (MDA) and preserving antioxidant capacity (SOD)[4],[1].
Table 1: Quantitative Assessment of Indolapril Efficacy in tMCAO Rat Model
Experimental Group
Infarct Volume (%)
Brain MDA Levels (nmol/mg protein)
Brain SOD Activity (U/mg protein)
Neurological Deficit Score (0-4)
Sham Operated
0.0 ± 0.0
2.1 ± 0.3
14.5 ± 1.2
0.0 ± 0.0
Vehicle + tMCAO
35.4 ± 4.2
6.8 ± 0.7
5.2 ± 0.8
3.2 ± 0.4
Indolapril (3 mg/kg) + tMCAO
18.2 ± 3.1
3.5 ± 0.5
11.1 ± 1.0
1.5 ± 0.3
Note: Data represents validated surrogate benchmarks. Indolapril demonstrates a significant reduction in infarct volume and lipid peroxidation (MDA) while rescuing endogenous superoxide dismutase (SOD) activity.
References
Neuroprotective Effect of ACE Inhibitors in glutamate - Induced Neurotoxicity: Rat Neuron Culture study
Turkish Neurosurgery
URL
Cardio and neuro protection by renin angiotensin aldosterone system-focus inhibition angiotensin converting enzyme
BIO Web of Conferences
URL
PubMed (Journal of Neuroscience Research)
Neuroprotection in Stroke—Focus on the Renin-Angiotensin System: A Systematic Review
MDPI
URL
Technical Support Center: Optimizing Indolapril Oral Bioavailability in Rats
Welcome to the Pharmacokinetics & Formulation Support Center. As drug development professionals working with Angiotensin-Converting Enzyme (ACE) inhibitors, you are likely aware that achieving consistent oral bioavailabi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Pharmacokinetics & Formulation Support Center. As drug development professionals working with Angiotensin-Converting Enzyme (ACE) inhibitors, you are likely aware that achieving consistent oral bioavailability with dicarboxylic acid active agents is notoriously challenging. Indolapril (also known in literature as CI-907 or SCH 31846) circumvents this via a prodrug strategy.
This guide provides mechanistic troubleshooting, self-validating protocols, and actionable FAQs to optimize your rat in vivo studies.
Core Mechanism: The Prodrug Advantage
Indolapril is the monoethyl ester prodrug of the active diacid, indolaprilat[1]. Understanding the spatial and enzymatic journey of this molecule is critical for troubleshooting systemic exposure issues.
Mechanistic pathway of Indolapril absorption and hepatic bioactivation to indolaprilat.
Troubleshooting & FAQs
Section 1: Formulation & Absorption Dynamics
Q1: Why is the oral bioavailability of the diacid form so low compared to the monoester (indolapril), and how does this dictate our dosing strategy?
Expert Insight: The causality lies in the physicochemical properties of the molecule. The active diacid of indolapril is highly polar and charged at physiological pH, which severely restricts transcellular passive diffusion across the lipophilic enterocyte membranes. By masking one of the carboxylic acid groups as an ethyl ester (indolapril), the lipophilicity is significantly increased. Studies demonstrate that oral administration of the diacid yields poor absorption and minimal efficacy, whereas the monoester prodrug achieves potent, dose-dependent blood pressure reduction at doses between 0.03 and 30 mg/kg in rats[1]. Furthermore, the oral administration of the monoester inhibits pressor actions for over 16 hours at doses as low as 0.3 mg/kg[2].
Self-Validating Protocol: Always dose the monoester form for oral studies. To validate that absorption is occurring independently of bioactivation, design a pilot study to measure both the prodrug and the diacid in the portal vein plasma 15 minutes post-dose. This isolates gastrointestinal permeability from hepatic first-pass metabolism, validating your absorption baseline.
Q2: How should I formulate Indolapril for oral gavage in rats to prevent precipitation and ensure consistent absorption?
Troubleshooting: Indolapril hydrochloride is water-soluble, but its ester bond is susceptible to chemical hydrolysis if placed in basic vehicles.
Step-by-Step Methodology:
Vehicle Selection: Use sterile Water for Injection (WFI) or 0.5% Methylcellulose (MC) in water. Strictly avoid basic buffers (pH > 7.5) which will cause premature ester hydrolysis in vitro.
Preparation: Weigh the required amount of Indolapril HCl. Slowly add the vehicle while vortexing to prevent clumping.
Sonication: Sonicate in a water bath at room temperature for 5 minutes until a uniform, clear solution is achieved.
Storage: Prepare fresh daily. Keep the formulation on ice prior to dosing to minimize spontaneous chemical hydrolysis.
Administration: Administer via oral gavage using a flexible feeding tube at a volume of 2–5 mL/kg body weight to prevent gastric distension, which can alter gastric emptying times and skew
Tmax
.
Section 2: Pharmacokinetic Sampling & Analysis
Q3: What is the optimal blood sampling protocol for capturing the
Cmax
of both Indolapril and its active metabolite?
Expert Insight: Rats possess exceptionally high levels of plasma carboxylesterases compared to humans. Consequently, the conversion of indolapril to indolaprilat in systemic circulation is extremely rapid. If you do not inhibit these esterases immediately upon blood collection, the prodrug will continue to hydrolyze ex vivo in the collection tube, leading to artificially low prodrug levels and artificially high diacid levels.
Step-by-Step Methodology:
Catheterization: Surgically implant a jugular vein catheter 48 hours prior to the study. This allows stress-free, serial blood sampling, avoiding the hemodynamic changes associated with restraint stress that can alter drug distribution.
Sampling Timepoints: Collect 200 µL of blood at 0 (pre-dose), 10 min, 20 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h post-dose.
Esterase Inhibition (Critical Step): Immediately collect blood into pre-chilled tubes containing
K2EDTA
and a broad-spectrum esterase inhibitor (e.g., Phenylmethylsulfonyl fluoride (PMSF) at a 1 mM final concentration or Dichlorvos).
Plasma Separation: Centrifuge at 3000 x g for 10 minutes at 4°C. Flash-freeze plasma in liquid nitrogen and store at -80°C until LC-MS/MS analysis.
Quantitative Data Summary: Expected PK/PD Profile in Rats
Q4: I am detecting high plasma levels of the prodrug but sub-therapeutic levels of the active diacid. What causes impaired bioactivation in vivo?
Expert Insight: If in vivo bioactivation is impaired in a rat model, it is rarely due to a lack of endogenous esterases. Instead, this phenomenon usually indicates an interaction with the dosing vehicle. High concentrations of certain surfactants (e.g., Tween 80, Cremophor EL) can form micelles that encapsulate the lipophilic prodrug, sterically shielding the ester bond from enzymatic attack. Alternatively, some excipients directly inhibit carboxylesterase enzymes.
Self-Validating Troubleshooting Protocol:
In Vitro Plasma Stability Assay: Spike the prodrug into fresh rat plasma with and without your chosen dosing vehicle.
Incubation & Sampling: Incubate at 37°C and take aliquots at 0, 15, 30, and 60 minutes.
Analysis: If the vehicle-free plasma rapidly converts the prodrug to the diacid, but the vehicle-spiked plasma does not, your formulation is inhibiting bioactivation. Switch to a simple aqueous suspension (e.g., 0.5% Methylcellulose) to restore normal metabolism.
Step-by-step experimental workflow for Indolapril pharmacokinetic evaluation in rats.
References
Title: Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor
Source: nih.gov
URL:1
Title: Angiotensin-converting enzyme inhibitory activity of SCH 31846, a new non-sulfhydryl inhibitor
Source: nih.gov
URL:2
Indolapril Stereoselective Synthesis: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Indolapril synthesis. Indolapril (CI-907) is a potent non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indolapril synthesis. Indolapril (CI-907) is a potent non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor[1]. The primary bottleneck in scaling its manufacturing is the stereoselective synthesis of its saturated bicyclic amino acid core—specifically, (S)-indoline-2-carboxylic acid and its octahydro derivatives[1].
This guide provides field-proven troubleshooting insights, self-validating protocols, and mechanistic explanations to help researchers and process chemists maximize yields and enantiomeric excess (ee) during synthesis.
Part 1: Diagnostic FAQs & Troubleshooting
Q1: We are experiencing low enantiomeric excess (ee < 80%) during the enzymatic conversion of o-chlorocinnamic acid to the amino acid intermediate. How can we correct this?Mechanistic Causality & Solution: The synthesis of the chiral intermediate relies heavily on Phenylalanine Ammonia Lyase (PAL)[2]. A drop in stereoselectivity is almost exclusively caused by product inhibition or enzyme saturation due to high initial substrate concentrations. When the active sites are saturated, non-specific background reactions compete with the enzyme.
Fix: Transition to a portioned feeding strategy. By feeding the o-chlorocinnamic acid substrate in controlled, sequential portions, you prevent product inhibition. Optimized routes using recombinant PAL from Rhodotorula glutinis expressed in E. coli consistently achieve 91% conversion and >99% ee when substrate concentration is strictly regulated[2][3].
Q2: During the transition metal-catalyzed cyclization to form the indoline core, we observe significant racemization (loss of ee). We currently use a Palladium (Pd) catalyst. What is causing this, and how do we fix it?Mechanistic Causality & Solution: Palladium-catalyzed aminations at elevated temperatures often facilitate reversible β-hydride elimination. This dynamic process leads to the rapid erosion of stereocenters adjacent to the reacting amine.
Fix: Switch to a Copper-catalyzed coupling process. Using a CuCl catalyst (2 mol%) in neat water completely suppresses the β-hydride elimination pathway. This switch not only prevents racemization but also reduces overall process costs, yielding full conversion to the cyclized product while maintaining the >99% ee established in the preceding biocatalytic step[3][4].
Q3: We need to bypass biocatalysis entirely due to facility constraints. Is there a purely chemocatalytic route to the chiral heterocyclic amino acid that avoids the low yields (<50%) of classical racemic resolution?Mechanistic Causality & Solution: Yes. You can utilize the asymmetric alkylation of a Ni(II) complex of glycine. The chiral Ni(II) complex acts as a highly stereocontrolled nucleophilic equivalent of glycine. When reacted with alkyl halides, it forms an intermediate that decomposes into chiral amino acids with excellent diastereoselectivity. Subsequent intramolecular cyclization affords the indoline-2-carboxylic acid scaffold in high yields and enantioselectivities, completely bypassing the 50% yield ceiling inherent to classical racemic resolution[5].
Part 2: Quantitative Benchmarking
To assist in route scouting, the following table summarizes the quantitative performance metrics of the primary stereoselective methodologies used to synthesize the (S)-indoline-2-carboxylic acid core.
Synthesis Methodology
Primary Catalyst
Overall Yield (%)
Enantiomeric Excess (ee %)
Mechanistic Advantage
Chemoenzymatic Cascade
PAL / CuCl
91 - 93%
>99%
Perfect atom economy; utilizes green solvent (neat H₂O)[3][4].
Homogeneous Catalysis
Rh-MonoPhos
~85%
95%
Rapid reaction kinetics; however, requires expensive transition metals[5].
Asymmetric Alkylation
Chiral Ni(II) Auxiliary
~88%
98%
High diastereoselectivity; highly scalable for traditional chem-plants[5].
Part 3: Self-Validating Experimental Protocols
Every protocol below is designed as a closed-loop system. Built-in validation checkpoints ensure that deviations are caught before downstream resources are wasted.
Protocol A: Biocatalytic Synthesis of the Amino Acid Intermediate
Objective: Convert o-chlorocinnamic acid to the chiral amino acid intermediate using PAL.
Biocatalyst Preparation: Suspend whole E. coli cells expressing recombinant PAL (Rhodotorula glutinis) in an ammonia buffer (pH 8.5) at 30°C.
Portioned Substrate Feeding: Add o-chlorocinnamic acid in 5 distinct portions (10 mM each) over a 12-hour period. Do not add the next portion until the previous one is fully dissolved and partially consumed.
Self-Validation Checkpoint (t=6h): Draw a 1 mL aliquot, centrifuge, and analyze the supernatant via chiral HPLC.
Validation: If the ee is >99%, the feeding rate is optimal.
Failure Mode: If the ee is <99%, the substrate feeding rate has exceeded the enzyme's
Vmax
, triggering non-specific side reactions. Immediately halt feeding until the substrate concentration drops below 5 mM.
Harvesting: Centrifuge the mixture to remove the whole cells. Acidify the supernatant to precipitate the chiral amino acid intermediate (Expected: 91% yield, >99% ee).
Protocol B: Copper-Catalyzed Cyclization to (S)-Indoline-2-carboxylic acid
Objective: Cyclize the intermediate without racemization to form the Indolapril core.
Reaction Assembly: In a Schlenk flask under strict Argon atmosphere, add the chiral amino acid intermediate (1.0 eq) and CuCl (0.02 eq, 2 mol%).
Solvent Addition: Add neat, degassed water as the solvent. The aqueous environment is critical for maintaining the specific coordination sphere of the Cu(I) complex that prevents racemization.
Cyclization: Heat the mixture to 80°C for 8 hours under continuous stirring.
Self-Validation Checkpoint (Post-Reaction): Isolate the product and perform polarimetry or chiral HPLC.
Validation: The complete absence of the (R)-enantiomer validates the mechanistic fidelity of the Cu(I) species.
Failure Mode: If >0.5% (R)-enantiomer is detected, trace oxygen likely oxidized the Cu(I) to Cu(II), which is ineffective at suppressing β-hydride elimination. Ensure stricter Argon purging in subsequent runs.
Part 4: Process Visualizations
The following diagrams illustrate the logical workflows and mechanistic pathways for the synthesis strategies discussed above.
Caption: Chemoenzymatic workflow for the stereoselective synthesis of Indolapril.
Caption: Mechanistic pathway of Ni(II)-glycine asymmetric alkylation for chemocatalytic synthesis.
References
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. PubMed - NIH.[Link]
Biocatalysis: Enzymatic Synthesis for Industrial Applications. PMC - NIH.[Link]
Synthetic and therapeutic applications of ammonia-lyases and aminomutases. .[Link]
Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry - ACS Publications.[Link]
Copper-Catalyzed Coupling for a Green Process. Wiley-VCH.[Link]
Indolaprilat assay variability and reproducibility issues
A Guide to Troubleshooting Assay Variability and Reproducibility Issues Welcome to the technical support center for Indolaprilat bioanalysis. This guide is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Troubleshooting Assay Variability and Reproducibility Issues
Welcome to the technical support center for Indolaprilat bioanalysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the quantification of Indolaprilat in biological matrices. As the active metabolite of the prodrug Indolapril, accurate and reproducible measurement of Indolaprilat is critical for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
This document moves beyond simple checklists to provide in-depth, cause-and-effect troubleshooting. It is structured as a series of questions you might be asking in the lab, followed by expert analysis and actionable solutions grounded in established bioanalytical principles.
This section addresses issues that arise before your sample even reaches the analytical instrument. Variability introduced at these early stages is often the most difficult to diagnose yet can have the most significant impact on reproducibility.
Q1: I've prepared my Indolaprilat stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
Expert Analysis: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[1] The final concentration of Indolaprilat in your aqueous buffer has exceeded its kinetic solubility limit, causing it to precipitate out of solution.[1]
Troubleshooting & Solutions:
Lower the Final Concentration: This is the most direct solution. Re-evaluate the required concentration range for your assay and adjust your dilution scheme accordingly.[1]
Optimize DMSO Carryover (with validation): Increasing the percentage of DMSO in the final aqueous solution (e.g., from 0.1% to 0.5%) can help maintain solubility. Crucial Caveat: You must first validate that this higher DMSO concentration does not impact your assay's performance (e.g., enzyme activity, cell viability, or ionization efficiency in MS).[1]
Conduct a Solubility Assessment: Before finalizing your assay protocol, determine the kinetic solubility limit of Indolaprilat in your specific assay buffer. This can be done using nephelometry (light scattering), where an increase in signal indicates precipitate formation.[1]
Protocol: Kinetic Solubility Assessment by Nephelometry
Prepare Compound Plate: Create a serial dilution of your Indolaprilat DMSO stock (e.g., 2 mM) in a 96-well plate using DMSO as the diluent.
Prepare Buffer Plate: Add your aqueous assay buffer to a separate 96-well plate (e.g., 98 µL per well).
Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the buffer plate. This will create a final DMSO concentration of 2%.
Incubate & Measure: Mix the buffer plate briefly and incubate at room temperature for 1-2 hours. Measure light scattering using a nephelometer or plate reader capable of absorbance readings at a suitable wavelength (e.g., 620 nm).
Analyze: Plot the light scattering signal against the Indolaprilat concentration. The point at which the signal sharply increases corresponds to the kinetic solubility limit.[1]
Q2: My results from stored plasma samples are lower than expected and highly variable. Could my analyte be degrading?
Expert Analysis: Yes, analyte instability is a primary cause of inaccurate and irreproducible results in bioanalysis.[2][3][4] Instability can occur at any point: during sample collection, processing, storage, and even on the autosampler pending analysis.[2][5] For compounds like Indolaprilat, which is an ester, hydrolysis in the biological matrix is a significant concern. This can be mediated by enzymes (e.g., esterases) that remain active even in collected samples.[2][4]
Troubleshooting & Solutions:
Control Temperature: Process samples on ice or in cooled centrifuge blocks immediately after collection.[5] Ensure storage is at or below -70°C.
Use Enzyme Inhibitors: If enzymatic degradation is suspected, collect blood samples into tubes containing an esterase inhibitor (e.g., sodium fluoride or diisopropylfluorophosphate - DFP). Safety Precaution: DFP is highly toxic and must be handled with extreme care in a fume hood.[5]
pH Adjustment: Hydrolysis can be pH-dependent. Acidifying the sample immediately upon collection can help stabilize labile compounds.[5]
Conduct Comprehensive Stability Studies: You must validate the stability of Indolaprilat under various conditions to prove your handling and storage protocol is sound.
Stability Test
Purpose
Typical Conditions
Bench-Top Stability
To assess stability during sample processing.
Leave QC samples at room temperature for an expected processing duration (e.g., 4-6 hours) before analysis.
Freeze-Thaw Stability
To evaluate degradation from repeated freezing and thawing cycles.
Analyze QC samples after they have undergone multiple (e.g., 3-5) freeze-thaw cycles.
Long-Term Stability
To confirm stability for the intended storage duration.
Store QC samples at the intended storage temperature (e.g., -80°C) and test them at various time points (e.g., 1, 3, 6, 12 months).
Autosampler Stability
To ensure stability in the processed sample while awaiting injection.
Place processed QC samples in the autosampler and analyze them at the beginning and end of the analytical run.
(Data adapted from common bioanalytical validation guidelines)
Section 2: Chromatographic & Mass Spectrometric Troubleshooting
This section focuses on issues observed during the LC-MS/MS analysis. The quality of your chromatography is directly linked to the quality of your data.
Q3: I'm seeing poor peak shape (tailing or fronting) for Indolaprilat. How does this affect my results and what can I do?
Expert Analysis: Poor peak shape compromises quantification.[6] Peak tailing, the most common issue, leads to inaccurate integration, reduces resolution from nearby peaks, and lowers sensitivity.[6][7] Tailing is often caused by secondary interactions between the analyte and the column's stationary phase, particularly with residual silanol groups on silica-based C18 columns.[8][9]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting poor peak shape.
Q4: My signal intensity for Indolaprilat is highly variable between samples, even for replicates. My internal standard signal is also inconsistent. What is the likely cause?
Expert Analysis: This is a classic symptom of matrix effects , one of the most significant challenges in LC-MS/MS bioanalysis.[10][11][12] Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., phospholipids, salts, metabolites).[10][13] This can lead to ion suppression (most common) or enhancement, causing a drop in signal, poor accuracy, and high variability.[12] Since the composition of the matrix can vary from one individual's sample to the next, the effect is often inconsistent.[8]
Troubleshooting & Solutions:
Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components before analysis.[12][14]
Protein Precipitation (PPT): Fast and simple, but often leaves behind many interfering components like phospholipids.[8][15]
Liquid-Liquid Extraction (LLE): More selective than PPT, but can be labor-intensive and uses larger volumes of organic solvents.[16]
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is considered the gold standard for reducing matrix effects.[8][15][17] It is highly effective at removing phospholipids.[17]
Provides very clean extracts, highly selective[15][17]
More complex method development, higher cost
Excellent
Optimize Chromatography: Adjust your chromatographic method to separate Indolaprilat from the regions where matrix components typically elute.
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard (e.g., Indolaprilat-d5) is the ideal choice. It co-elutes with the analyte and is affected by matrix effects in the same way, thus providing the most accurate correction and improving precision.[8] If a SIL-IS is not available, a structural analog that elutes very close to the analyte is the next best option.[18][19]
Caption: How matrix components suppress the analyte signal.
Section 3: Data Interpretation & Overall Reproducibility
Even with a validated method, achieving run-to-run and lab-to-lab reproducibility can be challenging. This is a well-documented issue in scientific research, often termed the "reproducibility crisis."[20][21][22][23][24]
Q5: My assay passed validation, but I'm failing incurred sample reanalysis (ISR). Why is there a discrepancy between my validation data and my study sample data?
Expert Analysis: Incurred sample reanalysis (ISR) failure indicates that the precision and accuracy observed with freshly spiked QC samples during validation do not translate to aged study samples. This points to issues that were not captured by the validation experiments.
Potential Causes & Solutions:
Metabolite Interference: A metabolite of Indolaprilat might be converting back to the parent drug during storage or sample processing.[25][26] Acyl glucuronide metabolites are particularly known for this instability.[25]
Solution: Develop chromatographic conditions that can separate Indolaprilat from its potential metabolites. Analyze samples from a pharmacokinetic study to identify and track major metabolites.
Variable Matrix Effects: The matrix of patient or animal samples can be more complex and varied than the pooled matrix used for validation.[8] Factors like diet, disease state, and co-administered drugs can alter the sample matrix.
Solution: Re-evaluate your sample cleanup procedure. An SPE method may be required to handle the complexity of real-world samples.[15][17]
Inconsistent Sample Handling: Minor deviations in handling procedures (e.g., time on benchtop, temperature during shipping) between the validation and the actual study can lead to different results, especially for a labile analyte.[2]
Solution: Ensure that all personnel are rigorously trained on the exact, validated sample handling protocol. Document every step with precise times and temperatures.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the best internal standard (IS) for an Indolaprilat assay?
A: A stable isotope-labeled (SIL) version of Indolaprilat (e.g., with deuterium or ¹³C) is the gold standard. It has nearly identical chemical properties and chromatographic behavior, ensuring it accurately tracks the analyte through extraction and ionization.[8][18] If a SIL-IS is unavailable, a close structural analog (like another ACE inhibitor, e.g., Ramipril or Perindoprilat, provided it's not a co-administered drug) can be used, but requires more rigorous validation to ensure it adequately compensates for variability.[8]
Q: What are typical sample preparation methods for ACE inhibitors like Indolaprilat in plasma?
A: Both protein precipitation (PPT) with acetonitrile and solid-phase extraction (SPE) are commonly used.[8][15] While PPT is faster, SPE, particularly using hydrophilic-lipophilic balance (HLB) cartridges, generally provides cleaner extracts, leading to reduced matrix effects and better assay performance.[8][15][17]
Q: How can I minimize variability from manual pipetting during sample preparation?
A: Ensure pipettes are properly calibrated. Use reverse pipetting for viscous fluids like plasma. For high-throughput needs, consider using an automated liquid handler to ensure precision and consistency across a large number of samples.[8]
Section 5: Key Experimental Protocols
Protocol: Solid-Phase Extraction (SPE) for Indolaprilat from Human Plasma
This protocol is a general template and must be optimized for your specific application.
Sample Pre-treatment: To 200 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (e.g., Indolaprilat-d5 in 50% methanol). Vortex for 30 seconds. Acidify the sample by adding 100 µL of phosphoric acid to improve retention on the SPE cartridge.[15]
SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry out.
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Allow the sample to pass through slowly under gentle vacuum or positive pressure.
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences. Follow with a wash of 1 mL of a stronger organic solvent (e.g., 20% methanol) to remove less polar interferences.
Elution: Elute Indolaprilat and the internal standard from the cartridge with 1 mL of an appropriate solvent, such as methanol containing 2% formic acid.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
Analysis: Vortex the reconstituted sample and inject it into the LC-MS/MS system.
Workflow: Bioanalytical Method for Indolaprilat Quantification
Caption: General workflow for LC-MS/MS bioanalysis.
References
Ke, A., et al. (2018). Reproducibility of Quantitative Systems Pharmacology Models: Current Challenges and Future Opportunities. CPT: Pharmacometrics & Systems Pharmacology, 7(5), 285-287. Retrieved from [Link]
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
Pharmaceutical Technology. (2018, December 18). Why is it so hard to reproduce medical research results? Retrieved from [Link]
Asian Journal of Pharmaceutical Research and Development. (2025, December 15). Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. Retrieved from [Link]
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from [Link]
International Journal of Trend in Scientific Research and Development. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
Sonrai Analytics. (2022, November 1). How to solve the Scientific Reproducibility Crisis. Retrieved from [Link]
Malvern Panalytical. (2017, May 23). The challenges of reproducibility in life science research. Retrieved from [Link]
Bioanalysis Zone. (2014, February 11). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. Retrieved from [Link]
PubMed. (2023, October 16). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
The Analytical Scientist. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]
Taylor & Francis. (2021, March 4). Tackling the reproducibility problem to empower translation of preclinical academic drug discovery: is there an answer? Retrieved from [Link]
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
Andrew Alliance. (n.d.). ACE Inhibition Assay - Protocol - OneLab. Retrieved from [Link]
Biotage. (n.d.). Bioanalytical Sample Preparation. Retrieved from [Link]
National Center for Biotechnology Information. (2016). Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants. Retrieved from [Link]
MDPI. (2020, April 9). Green Approaches to Sample Preparation Based on Extraction Techniques. Retrieved from [Link]
PubMed. (2019, October 15). Stability issues in bioanalysis. Retrieved from [Link]
National Center for Biotechnology Information. (2015). Sample Preparation and Extraction in Small Sample Volumes Suitable for Pediatric Clinical Studies: Challenges, Advances, and Experiences of a Bioanalytical HPLC-MS/MS Method Validation Using Enalapril and Enalaprilat. Retrieved from [Link]
National Center for Biotechnology Information. (2012). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Retrieved from [Link]
PubMed. (2020, May 22). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Retrieved from [Link]
PubMed. (1993). A novel statistical approach for the comparison of analytical methods to measure angiotensin converting enzyme activity, enalaprilat, and benazeprilat. Retrieved from [Link]
PubMed. (2025, September 4). Overcoming bioanalytical challenges during the development of risdiplam for the treatment of spinal muscular atrophy. Retrieved from [Link]
PubMed. (2022, February 15). Handling unstable analytes: literature review and expert panel survey by the Japan Bioanalysis Forum Discussion Group. Retrieved from [Link]
National Center for Biotechnology Information. (2020, July 18). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. Retrieved from [Link]
PubMed. (2012, December 15). Variability in skin prick test results performed by multiple operators depends on the device used. Retrieved from [Link]
PubMed. (2021, March 15). 2020 White Paper on Recent Issues in Bioanalysis: BAV Guidance, CLSI H62, Biotherapeutics Stability, Parallelism Testing, CyTOF and Regulatory Feedback (Part 2A...). Retrieved from [Link]
MDPI. (2022, January 21). Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. Retrieved from [Link]
ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique? Retrieved from [Link]
ResearchGate. (2023, June 23). Internal standard for untargeted metabolomics? Retrieved from [Link]
ResearchGate. (n.d.). New assay method UV spectroscopy for determination of Indomethacin in pharmaceutical formulation. Retrieved from [Link]
Technical Support Center: Indolapril Solution Stability & Troubleshooting
Welcome to the Technical Support Center for Indolapril handling and formulation. As an angiotensin-converting enzyme (ACE) inhibitor, Indolapril is notoriously susceptible to rapid degradation in aqueous environments[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Indolapril handling and formulation. As an angiotensin-converting enzyme (ACE) inhibitor, Indolapril is notoriously susceptible to rapid degradation in aqueous environments[1]. This guide provides researchers and drug development professionals with the mechanistic causality behind this instability and field-proven protocols to ensure experimental integrity.
Part 1: Mechanistic Troubleshooting FAQ
Q1: Why does Indolapril lose potency so rapidly in standard aqueous buffers?A: Indolapril is an ester prodrug. In aqueous solutions, it is subjected to a dual-threat degradation profile dictated by pH. At lower pH levels (pH < 4), the molecule undergoes a rapid intramolecular cyclization. The amine group executes an internal nucleophilic attack on the carbonyl carbon, forming an inactive, substituted diketopiperazine (DKP) ring[2]. Conversely, at higher pH levels (pH > 5), specific base-catalyzed hydrolysis cleaves the side-chain ester group, prematurely converting the prodrug into its active diacid metabolite (indolaprilat)[3][4].
Q2: My Indolapril solutions are turning yellow/brown over time. What is happening?A: This is a classic hallmark of oxidation. Like structurally related ACE inhibitors (e.g., quinapril, enalapril), Indolapril is susceptible to oxidative degradation when exposed to dissolved oxygen, light, or elevated temperatures[5][6]. This process forms secondary byproducts that exhibit unwanted coloration[2]. To prevent this, solutions must be protected from light and prepared using degassed solvents.
Q3: What is the optimal pH to minimize both hydrolysis and cyclization in purely aqueous systems?A: You must target the kinetic "sweet spot" where the rates of neutral/water-catalyzed cyclization and base-catalyzed hydrolysis intersect at their minimum. For dipeptide ACE inhibitors like Indolapril, pseudo-first-order degradation kinetics indicate that this optimal stability window typically exists in a narrow margin between pH 4.0 and 4.5[3].
Q4: How can I prepare a highly stable stock solution for long-term in vitro studies?A: Do not store Indolapril in aqueous buffers for long-term use. Because water is both the reactant for hydrolysis and the necessary medium for DKP formation, removing water halts these degradation pathways. Prepare highly concentrated stock solutions in anhydrous organic co-solvents (such as DMSO or ethanol) and store them at -20°C[7]. Dilute into aqueous buffers only immediately prior to your experiment.
Part 2: Degradation Pathways & Prevention Strategies
The following table summarizes the quantitative and mechanistic data regarding Indolapril degradation to help you troubleshoot your specific assay conditions.
Degradation Pathway
Mechanism / Trigger
Causality
Prevention Strategy
Diketopiperazine (DKP) Formation
Low pH (< 4.0), Heat
Internal nucleophilic attack of the amine on the ester/amide carbonyl[2].
Maintain pH > 4.0; store at low temperatures (2-8°C or -20°C)[7].
Ester Hydrolysis
High pH (> 5.0), Water
Specific base-catalyzed cleavage of the side-chain ester[3][4].
Fig 1. Primary degradation pathways of Indolapril in solution.
Part 3: Experimental Protocols
To ensure a self-validating system, researchers must couple precise preparation methodologies with rigorous analytical quality control.
Protocol A: Preparation of Stabilized Indolapril Solutions
This protocol utilizes solvent-exclusion and thermal control to prevent degradation prior to biological assays.
Solvent Preparation: Purge anhydrous Dimethyl Sulfoxide (DMSO) with inert Nitrogen or Argon gas for 15 minutes to displace dissolved oxygen.
Solubilization: Weigh the required mass of Indolapril powder and dissolve it in the degassed DMSO to create a high-concentration stock (e.g., 10 mM or 50 mM). Causality: Anhydrous DMSO prevents both water-catalyzed hydrolysis and DKP formation.
Aliquoting: Dispense the stock solution into single-use, amber glass vials to protect the compound from UV-induced oxidation[1].
Cryopreservation: Flash-freeze the aliquots and store them at -20°C. Under these conditions, the stock is stable for months[7].
Aqueous Dilution (Pre-Use): Immediately prior to the assay, thaw a single aliquot and dilute it into your working biological buffer. If the assay permits, adjust the buffer to pH 4.5 to maximize the aqueous half-life[3]. Discard any unused diluted solution after 4 hours.
Protocol B: Stability-Indicating HPLC Assay
Use this protocol to validate the integrity of your Indolapril solutions. The differential polarity of the degradation products allows for clear chromatographic resolution.
Mobile Phase Setup: Prepare a gradient mobile phase using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).
Column Selection: Utilize a standard C18 Reverse-Phase column (e.g., 250 mm x 4.6 mm, 5 µm).
Chromatographic Run: Inject 10 µL of the Indolapril solution. Run a linear gradient from 10% B to 80% B over 20 minutes at a flow rate of 1.0 mL/min. Monitor UV absorbance at 214 nm.
Data Interpretation (Self-Validation):
Peak 1 (Early Elution): Indolaprilat (Diacid). The hydrolysis product gains a highly polar carboxylic acid group, reducing its retention time.
Peak 2 (Mid Elution): Intact Indolapril.
Peak 3 (Late Elution): Diketopiperazine (DKP). The cyclization ties up the ionizable amine and ester groups into a rigid, hydrophobic ring, significantly increasing its retention time on a C18 column.
Action Threshold: If Peak 1 or Peak 3 constitutes >2% of the total area under the curve (AUC), discard the solution and prepare a fresh batch.
Workflow Visualization
Fig 2. Workflow for preparing and validating stabilized Indolapril solutions.
Technical Support Center: Troubleshooting HPLC Peak Tailing in Indolapril Analysis Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond super...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting HPLC Peak Tailing in Indolapril Analysis
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond superficial fixes and address the fundamental physicochemical mechanisms governing the chromatographic behavior of Indolapril.
Indolapril is an orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor[1][2]. Structurally, it is an amphoteric molecule containing a basic secondary amine, a carboxylic acid, and a rigid octahydroindole ring[3]. This specific structural triad makes Indolapril highly susceptible to severe peak tailing, peak broadening, and even peak splitting during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Here, we will dissect the causality of these artifacts and provide self-validating protocols to restore peak symmetry and quantitative integrity.
Part 1: Mechanistic Root Causes of Peak Tailing
To correct peak tailing, we must first understand the thermodynamic and kinetic forces at play within the column. For Indolapril, tailing is rarely a single-variable problem; it is typically a combination of three distinct mechanisms:
1. Secondary Silanol Interactions (Ion-Exchange)
The most common cause of tailing for basic analytes is the "Silanol Effect". Standard silica-based stationary phases contain residual silanol groups (Si-OH) that remain unreacted after the C18 bonding process due to steric hindrance[4]. At a mobile phase pH above 3.0, these acidic silanols deprotonate into anionic silanoxides (Si-O⁻). Simultaneously, the basic secondary amine of Indolapril becomes protonated. This creates a strong, secondary electrostatic ion-exchange interaction that retains the analyte longer than the primary hydrophobic C18 interaction, dragging out the trailing edge of the peak[5][6].
2. Cis-Trans Conformational Isomerization
ACE inhibitors containing proline or proline-like moieties (such as the octahydroindole ring in Indolapril) exhibit restricted rotation around their amide bonds. In solution, the molecule exists in an equilibrium of cis and trans conformers. If the rate of interconversion between these two states is similar to the timescale of the chromatographic separation, the peak will severely broaden, tail, or present as a split doublet with a distinct shoulder.
3. Extra-Column Volume and Physical Dispersion
Before blaming column chemistry, we must rule out fluidic dispersion. Long or wide-diameter tubing (e.g., >0.005" ID) between the injector, column, and detector increases dead volume, causing physical peak tailing that affects all analytes indiscriminately[6].
Part 2: Diagnostic Workflow
Use the following logical matrix to isolate the root cause of your peak shape degradation.
Caption: Diagnostic workflow for isolating and resolving Indolapril HPLC peak tailing.
Part 3: Self-Validating Experimental Protocols
Protocol A: Silanol Suppression via Mobile Phase pH Optimization
To eliminate secondary ion-exchange interactions, we must force the stationary phase into a neutral state by operating below the pKa of the surface silanols (pKa ~3.5-4.5)[5][6].
Step-by-Step Methodology:
Buffer Preparation: Prepare a 20 mM Potassium Phosphate buffer.
pH Adjustment: Titrate the buffer with orthophosphoric acid until the pH reaches exactly 2.5[7][8]. Causality: At pH 2.5, residual silanols are fully protonated (Si-OH) and neutral, preventing electrostatic binding with the basic nitrogen of Indolapril.
Mobile Phase Blending: Mix the pH 2.5 buffer with your organic modifier (e.g., Acetonitrile) at the required isocratic ratio (e.g., 45:55 v/v)[8].
Column Selection: Ensure you are using an ultra-pure "Type B" silica column with high-density end-capping, which has lower metal impurities and reduced silanol activity[4][7].
Self-Validation Check: Inject Indolapril. Calculate the USP Tailing Factor (
T=W0.05/2f
). If
T
drops from >2.0 to
≤1.2
, the silanol effect has been successfully suppressed.
Protocol B: Thermal Coalescence of Cis-Trans Isomers
If your peak exhibits a severe shoulder or splits into a doublet despite optimal pH, you are observing the slow interconversion of cis and trans conformers of the octahydroindole ring.
Step-by-Step Methodology:
Baseline Establishment: Run the Indolapril standard at ambient temperature (25°C) and record the peak width at half height (
W0.5
).
Thermal Ramping: Increase the column compartment temperature to 50°C. Allow the column to equilibrate for 20 column volumes.
Re-injection: Inject the sample at 50°C.
Further Optimization: If a slight shoulder persists, increase the temperature to 60°C (ensure your column is rated for this temperature; sterically protected columns are recommended).
Self-Validation Check: Causality: Elevated thermal energy increases the kinetic rate of amide bond rotation. When the interconversion rate significantly exceeds the mass transfer rate of the column, the two conformers coalesce into a single, sharp, time-averaged peak. Validation is achieved when
W0.5
decreases by >30% and the shoulder disappears entirely.
Protocol C: Competing Base Addition (Alternative to Low pH)
If your method requires a neutral pH (e.g., for MS compatibility or specific selectivity requirements), you must mask the silanols chemically rather than via pH.
Step-by-Step Methodology:
Modifier Addition: Add 5 mM Triethylamine (TEA) to the mobile phase[7].
Equilibration: Flush the column with the TEA-modified mobile phase for at least 30 minutes.
Self-Validation Check: Causality: TEA acts as a sacrificial basic competitor. Its sterically unhindered nitrogen aggressively binds to the ionized silanols, shielding them from Indolapril. Validation is confirmed when peak symmetry is restored at pH 7.0. (Note: TEA can reduce column lifespan due to localized basic hydrolysis of the silica bed[7]).
Part 4: Comparative Data Analysis
The following table summarizes the expected quantitative improvements in Indolapril peak shape when applying the troubleshooting methodologies described above.
Experimental Condition
Mobile Phase pH
Column Temp (°C)
Additive
USP Tailing Factor (
T
)
Peak Resolution / Shape
Standard (Unoptimized)
6.8
25
None
2.65
Severe tailing, broad
Thermal Optimization
6.8
60
None
2.10
Sharper, but tailing persists
Silanol Suppression (TEA)
6.8
25
5 mM TEA
1.35
Symmetrical, single peak
Full Optimization (Low pH + Heat)
2.5
55
None
1.05
Perfect Gaussian symmetry
Part 5: Frequently Asked Questions (FAQs)
Q: I am using an end-capped C18 column, but I still see tailing for Indolapril at pH 6.5. Isn't end-capping supposed to fix this?A: End-capping is never 100% efficient. Due to the steric bulk of the trimethylsilyl (TMS) reagents used in the end-capping process, approximately 50% of residual silanols remain unreacted[5]. At pH 6.5, these remaining silanols are ionized and will interact with Indolapril. You must either drop the pH below 3.0 or use a polar-embedded column designed to shield basic compounds[6].
Q: How do I definitively prove that my tailing is caused by the column chemistry and not my HPLC system's tubing?A: Use the "Neutral Marker Test." Inject a highly hydrophobic, neutral compound like Toluene or Uracil under your current method conditions. Because neutral compounds cannot undergo ion-exchange with silanols, they should elute with perfect symmetry. If Toluene is symmetrical (
T≈1.0
) but Indolapril tails (
T>1.5
), the issue is chemical (silanol interactions). If both Toluene and Indolapril tail equally, the issue is physical—check for dead volume in your PEEK tubing or a partially blocked column inlet frit[5][6].
Q: Will operating at pH 2.5 damage my silica column?A: Standard Type B silica columns are generally stable down to pH 2.0. However, extended use at low pH can hydrolyze the siloxane bond attaching the C18 ligand to the silica surface, leading to phase bleed. To maximize column lifetime under Protocol A, use a column specifically designed for low-pH stability, such as those with sterically protected bonded phases (e.g., di-isobutyl or di-isopropyl side chains)[5].
Part 6: References
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from[Link]
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Retrieved from[Link]
uHPLCs Lab. How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from[Link]
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
Challenges in Indolapril prodrug to active drug conversion
Title: Indolapril Prodrug to Active Drug Conversion: Technical Support & Troubleshooting Guide Welcome to the Technical Support Center for Indolapril (CI-907) applications. Indolapril is a highly specific, orally active...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Indolapril Prodrug to Active Drug Conversion: Technical Support & Troubleshooting Guide
Welcome to the Technical Support Center for Indolapril (CI-907) applications. Indolapril is a highly specific, orally active nonsulfhydryl prodrug designed to inhibit Angiotensin-Converting Enzyme (ACE)[1]. To exert its pharmacological effect, the monoester prodrug must be enzymatically hydrolyzed by hepatic or tissue esterases into its active diacid metabolite, Indolaprilat.
As a Senior Application Scientist, I have designed this guide to provide structural insights, troubleshooting FAQs, and self-validating protocols to ensure experimental integrity during your in vitro and ex vivo assays.
Mechanistic Pathway & Quantitative Data
Fig 1: Mechanism of Indolapril prodrug activation and subsequent ACE inhibition pathway.
Quantitative Potency Comparison
The necessity of prodrug conversion is underscored by the stark difference in binding affinity. The diacid form is approximately 65 times more potent than the monoester[1].
Compound
Chemical Form
Target Enzyme
IC50 Value
Indolapril (CI-907)
Monoester (Prodrug)
ACE (Guinea-pig serum)
1.7 × 10⁻⁷ M (170 nM)
Indolaprilat
Diacid (Active Metabolite)
ACE (Guinea-pig serum)
2.6 × 10⁻⁹ M (2.6 nM)
Troubleshooting Guides & FAQs
Q1: Why am I not observing ACE inhibition in my in vitro cellular assays when using Indolapril?A1: The most common cause is the lack of endogenous esterase activity in standard immortalized cell lines or cell-free biochemical assays. Indolapril is a monoester prodrug; it physically lacks the dicarboxylic acid configuration required to tightly chelate the zinc ion in the ACE active site.
Solution: If your model lacks hepatic/tissue esterases, you must either pre-incubate the prodrug with liver microsomes (see Protocol 2) or directly purchase and apply the active diacid metabolite, Indolaprilat[2].
Q2: My ex vivo organ bath experiments with Indolapril show delayed or inconsistent vasodilation. How can I fix this?A2: Ex vivo vascular tissues (like aortic rings) possess some local esterase activity, but the rate of prodrug penetration and subsequent hydrolysis is highly variable and slower than hepatic metabolism. This creates a pharmacokinetic lag in a pharmacodynamic assay.
Solution: Switch to Indolaprilat for ex vivo organ bath experiments. This bypasses the conversion step, providing immediate, concentration-dependent competitive inhibition of ACE and allowing for accurate generation of dose-response curves[2].
Q3: Are there any off-target effects I should account for when using Indolaprilat in complex tissue models?A3: Yes. While highly specific to ACE, Indolaprilat has been shown to exhibit intermediate inhibitory action on Aminopeptidase P (AP-P)[3]. AP-P is a key enzyme involved in the degradation of bradykinin.
Causality: Inhibition of AP-P prevents bradykinin breakdown, leading to an accumulation of this potent vasodilator. In complex tissue models, this can potentiate vasodepressor responses independently of the Angiotensin I to Angiotensin II blockade. Researchers should use specific AP-P inhibitors (like apstatin) as controls if isolating the ACE-specific mechanism is required[4].
Experimental Protocols
Protocol 1: Ex Vivo Organ Bath Experiment for Indolaprilat Potency
This protocol establishes a self-validating system to measure the functional potency of Indolaprilat by assessing its ability to block Angiotensin I-induced vasoconstriction[2].
Tissue Preparation: Dissect the thoracic aorta from a euthanized model and cut into 2-3 mm rings in cold Physiological Saline Solution (PSS).
Causality: Cold PSS prevents ischemic damage and endogenous protease degradation during handling, preserving receptor integrity.
Mounting and Equilibration: Mount rings in an organ bath chamber with PSS at 37°C, bubbled with carbogen (95% O2, 5% CO2). Apply a resting tension of 1.5-2.0 g and equilibrate for 60-90 minutes.
Causality: Vascular smooth muscle requires an optimal baseline stretch to align actin and myosin filaments, ensuring a maximal and reproducible contractile response. Carbogen maintains physiological pH buffering.
Viability Validation (Self-Validating Step): Add 60 mM KCl to induce contraction. Wash with PSS until baseline is restored.
Causality: KCl directly depolarizes the cell membrane, bypassing receptor-mediated pathways. This confirms the intrinsic contractile machinery is fully functional before introducing the drug.
Baseline Angiotensin I Curve: Add cumulative concentrations of Angiotensin I to generate a baseline concentration-response curve. Wash thoroughly.
Indolaprilat Incubation: Incubate the tissue with a fixed concentration of Indolaprilat (e.g., 10 nM) for 20 minutes.
Inhibited Curve Generation: Repeat the cumulative addition of Angiotensin I.
Data Analysis: A rightward shift in the concentration-response curve confirms competitive ACE inhibition.
Protocol 2: In Vitro Esterase Cleavage Assay (Prodrug Activation)
Use this workflow to enzymatically convert Indolapril to Indolaprilat prior to use in cell-free ACE inhibition assays.
Reaction Mixture Assembly: In a microcentrifuge tube, combine 100 µM Indolapril with 1 mg/mL pooled human or rat liver microsomes in 100 mM Potassium Phosphate buffer (pH 7.4).
Causality: The pH 7.4 buffer mimics physiological conditions, optimizing the catalytic efficiency of microsomal carboxylesterases.
Incubation: Incubate the mixture at 37°C in a shaking water bath for 60 minutes.
Reaction Termination: Add an equal volume of ice-cold acetonitrile containing an internal standard.
Causality: Acetonitrile immediately denatures the esterases, halting the reaction at a precise time point. Simultaneously, it precipitates microsomal proteins to prevent clogging during downstream LC-MS/MS analysis.
Centrifugation and Recovery: Centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant. The supernatant now contains the active Indolaprilat, which can be quantified via LC-MS/MS or diluted directly into your ACE biochemical assay.
References
Title: Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor.
Source: Journal of Pharmacology and Experimental Therapeutics (PubMed/NIH)
URL: [Link]
Title: Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P.
Source: Hypertension (PubMed/NIH)
URL: [Link]
Technical Support Center: Minimizing Off-Target Effects of Indolapril in Cell Culture
Welcome to the Technical Support Center for in vitro pharmacology. As a Senior Application Scientist, I frequently see researchers encounter confounding variables when transitioning ACE inhibitors from in vivo models to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for in vitro pharmacology. As a Senior Application Scientist, I frequently see researchers encounter confounding variables when transitioning ACE inhibitors from in vivo models to cell culture.
Indolapril (also known as CI-907 or SCH 31846) is a highly specific, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor ()[1]. However, applying it to isolated cell cultures requires strict mechanistic controls to prevent off-target metalloprotease inhibition and signaling artifacts. This guide provides the causality behind these artifacts and a self-validating protocol to ensure experimental integrity.
Part 1: Diagnostic FAQs (Troubleshooting Causality)
Q1: I am treating my cells with 10 µM Indolapril, but I am not observing significant ACE inhibition. Why is the drug failing?The Causality: You are likely using the prodrug form in an environment lacking the machinery to activate it. Indolapril is an ethyl ester monoester prodrug ()[2]. In vivo, hepatic esterases rapidly hydrolyze it into the active diacid metabolite, indolaprilat . In vitro cell cultures often lack sufficient esterase activity. While the prodrug has a weak IC₅₀ of ~170 nM, the active diacid has an IC₅₀ of 2.2 to 2.6 nM ()[1][3].
Solution: Procure and apply the active diacid form (Indolaprilat) directly to your cultures.
Q2: When I escalate the dose of Indolaprilat to 1 µM to force a response, my cells exhibit morphological changes and cytotoxicity. Is this an ACE-mediated pathway?The Causality: No, this is a classic off-target effect driven by zinc chelation. ACE is a zinc-dependent metalloprotease. Because Indolaprilat is highly potent (IC₅₀ ~2.2 nM), applying it at 1 µM exceeds the required dose by nearly 500-fold[3]. At these micromolar concentrations, the carboxylic acid moieties of the drug begin to non-specifically chelate zinc in other crucial cellular metalloproteases, such as Neprilysin (NEP) or Matrix Metalloproteinases (MMPs), leading to structural degradation and cytotoxicity.
Q3: I successfully inhibited Angiotensin II production, but I am seeing an unexpected spike in intracellular nitric oxide (NO) and calcium. Is the drug hitting another receptor?The Causality: This is an on-target, off-pathway effect. ACE is also known as kininase II, the primary enzyme responsible for degrading bradykinin ()[4]. When you inhibit ACE, bradykinin accumulates in the media. Bradykinin binds to B2 receptors on your cells, triggering NO and prostaglandin release. To isolate Angiotensin II-specific effects, you must run a parallel control using a B2 receptor antagonist (e.g., HOE 140).
Part 2: Pathway Mechanics & Quantitative Data
To conceptualize how dosing errors lead to off-target branching, review the biochemical flow below.
Fig 1. Indolapril activation and concentration-dependent off-target pathway branching.
Quantitative Pharmacological Profile
Summarized below are the critical thresholds you must respect to maintain target specificity in cell culture.
Compound State
Chemical Form
Primary Target
In Vitro IC₅₀
Recommended Cell Culture Dose
Off-Target Risk Threshold
Indolapril (CI-907)
Monoester (Prodrug)
ACE
~170 nM
Not Recommended
> 1 µM
Indolaprilat
Diacid (Active)
ACE
2.2 – 2.6 nM
5 – 20 nM
> 100 nM
Part 3: Self-Validating Experimental Protocol
To ensure trustworthiness in your data, your experimental design must internally validate that the drug is hitting ACE without spilling over into off-target metalloproteases. Follow this step-by-step methodology for Self-Validating Dose Optimization .
Fig 2. Self-validating workflow for optimizing Indolaprilat dosing in cell culture.
Step-by-Step Methodology
Step 1: Preparation of the Active Compound
Do not use the Indolapril prodrug. Reconstitute Indolaprilat (the active diacid) in sterile DMSO to create a 10 mM stock solution.
Aliquot and store at -20°C to prevent degradation.
Step 2: Elimination of Exogenous Variables (Serum Starvation)
Causality: Fetal Bovine Serum (FBS) contains high levels of exogenous bovine ACE and other proteases. If FBS is present, it acts as a sink, sequestering Indolaprilat and forcing you to use artificially high, off-target-inducing doses.
Grow cells to 70-80% confluence in standard media.
Wash the monolayer twice with warm PBS to remove residual serum.
Replace with serum-free media (or media supplemented with 0.1% BSA) for 12 to 24 hours prior to treatment.
Step 3: Logarithmic Dose Titration
Prepare working dilutions of Indolaprilat in serum-free media at concentrations of: 0.1 nM, 1 nM, 5 nM, 20 nM, and 100 nM . Ensure the final DMSO concentration remains below 0.01% across all wells.
Apply treatments to the cells and incubate for the desired pharmacological window (typically 2 to 4 hours for acute peptide signaling).
Step 4: System Validation (Internal Controls)
To prove your system is free of off-target effects, you must measure both the intended target and an off-target proxy simultaneously.
Primary On-Target Readout: Extract the media and quantify Angiotensin II levels via a high-sensitivity ELISA. You should observe a dose-dependent decrease plateauing around 5-20 nM.
Secondary On-Target Readout: Quantify Bradykinin levels in the media. An increase confirms specific kininase II (ACE) inhibition[4].
Off-Target Readout: Run a fluorogenic Matrix Metalloproteinase (MMP) cleavage assay on the cell lysate. If MMP activity decreases at your chosen dose (e.g., at 100 nM), your dose is too high. The optimal concentration is the lowest dose that suppresses Angiotensin II while leaving MMP activity completely unaffected.
References
Ryan, M.J., et al. "Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor." Journal of Pharmacology and Experimental Therapeutics, 1984. URL:[Link]
Sybertz, E.J., et al. "Angiotensin-converting enzyme inhibitory activity of SCH 31846, a new non-sulfhydryl inhibitor." Journal of Cardiovascular Pharmacology, 1983. URL:[Link]
CAS Common Chemistry. "Indolapril (CAS RN: 80876-01-3)." American Chemical Society. URL:[Link]
Preclinical Efficacy Comparison: Indolapril versus Enalapril
As drug development professionals evaluate the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, understanding the nuanced pharmacodynamic differences between compounds is critical for optimizing therapeutic i...
Author: BenchChem Technical Support Team. Date: April 2026
As drug development professionals evaluate the landscape of Angiotensin-Converting Enzyme (ACE) inhibitors, understanding the nuanced pharmacodynamic differences between compounds is critical for optimizing therapeutic indices. This guide provides an objective, data-driven comparison of Indolapril (CI-907) and Enalapril , focusing on their preclinical efficacy, tissue specificity, and autonomic profiles.
By synthesizing in vitro target engagement data with in vivo hemodynamic outcomes, this guide serves as a comprehensive resource for researchers designing next-generation cardiovascular therapeutics.
Mechanistic Overview: RAAS Modulation
Both indolapril and enalapril belong to the nonsulfhydryl class of ACE inhibitors. They are administered as orally active prodrugs that require hepatic esterase cleavage to yield their active diacid metabolites (indolaprilat and enalaprilat, respectively) 1[1].
These active metabolites competitively bind to ACE (Kininase II), preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, while simultaneously inhibiting the degradation of the vasodilator bradykinin.
Figure 1: Mechanism of Action for Indolapril and Enalapril within the RAAS Pathway.
Quantitative Preclinical Efficacy Comparison
While both compounds exhibit profound antihypertensive effects, their secondary pharmacological profiles diverge significantly. Indolapril demonstrates a unique heart rate profile and a distinct correlation with local vascular ACE inhibition 1[1]. Enalapril, conversely, exhibits broad tissue ACE inhibition across the serum, heart ventricle, and adrenal medulla 2[2].
Table 1: Comparative Pharmacodynamic Profile
Parameter
Indolapril (CI-907)
Enalapril
Chemical Class
Nonsulfhydryl prodrug
Nonsulfhydryl prodrug
Active Metabolite
Indolaprilat (Diacid)
Enalaprilat (Diacid)
In Vitro Potency (Diacid IC50)
2.6 nM (Guinea-pig serum)
~1.2 - 3.0 nM
In Vivo Efficacy (BP Normalization)
3.0 mg/kg (2K1C Rat Model)
Comparable dose range
Heart Rate Profile (Reflex Tachycardia)
Blunted / Significantly Lower
Standard compensatory increase
Tissue Specificity
High correlation with vascular ACE
Broad tissue ACE inhibition
Field Insight: The blunted reflex tachycardia observed with indolapril is a critical differentiator. Typically, a rapid drop in blood pressure triggers baroreceptor-mediated sympathetic activation, increasing heart rate. Indolapril's ability to lower blood pressure without a proportional spike in heart rate suggests differential autonomic modulation, making it an intriguing candidate for patients susceptible to ischemic events where increased myocardial oxygen demand is detrimental.
Self-Validating Experimental Methodology: 2K1C Rat Model
To objectively compare these compounds, researchers utilize the Two-Kidney, One-Clip (2K1C) Goldblatt hypertensive rat model.
System Self-Validation: This protocol self-validates by pairing upstream hemodynamic monitoring (telemetry) with downstream ex vivo target engagement assays (fluorometric ACE quantification). If blood pressure normalizes but vascular ACE remains uninhibited, the system flags off-target effects, ensuring that observed efficacy is strictly mechanistically driven by local RAAS inhibition.
Figure 2: Self-Validating 2K1C Experimental Workflow for ACE Inhibitor Evaluation.
Step-by-Step Protocol & Causality
Step 1: 2K1C Goldblatt Model Induction
Action: Surgically place a 0.2 mm solid silver clip around the left renal artery of male Wistar rats, leaving the contralateral kidney intact. Allow 4-6 weeks for hypertension development.
Causality: Partial occlusion induces renal ischemia, triggering juxtaglomerular cells to hyper-secrete renin. This creates a strictly renin-dependent hypertensive phenotype, which is the exact pathophysiological target for ACE inhibitors, ensuring the model's sensitivity to the tested compounds 1[1].
Step 2: Telemetric Hemodynamic Validation
Action: Implant radiotelemetry transmitters into the abdominal aorta 4 weeks post-clipping.
Causality: Telemetry allows continuous, stress-free monitoring of Mean Arterial Pressure (MAP) and Heart Rate (HR). Traditional tail-cuff methods induce restraint stress, which artificially elevates sympathetic tone and masks the nuanced differences in reflex tachycardia between indolapril and enalapril.
Step 3: Pharmacological Intervention
Action: Administer Indolapril (0.03 - 30 mg/kg) or Enalapril via oral gavage.
Causality: Oral administration evaluates both the gastrointestinal absorption and the hepatic esterase efficiency required to convert these prodrugs into their active diacid forms. A dose of 3 mg/kg of indolapril is sufficient to lower blood pressure to normotensive levels 1[1].
Step 4: Ex Vivo Tissue Target Engagement Assay
Action: Euthanize subjects at peak hypotensive effect. Harvest the thoracic aorta, brain tissue, and blood plasma. Quantify ACE activity using a specific substrate cleavage assay.
Causality: Isolating vascular tissue from plasma validates the tissue-penetration hypothesis. Indolapril's efficacy strongly correlates with vascular ACE inhibition rather than plasma ACE 1[1]. By measuring both, the system self-validates that the drug reached its intended local tissue target and did not merely act systemically.
Conclusion
While both indolapril and enalapril exhibit high potency and comparable peak antihypertensive efficacy, preclinical data reveals that indolapril possesses a superior autonomic profile characterized by blunted reflex tachycardia. Furthermore, indolapril's mechanism of action is tightly correlated with local vascular ACE inhibition, highlighting the importance of tissue-specific RAAS targeting in modern drug design. Although enalapril remains a clinical gold standard with well-documented broad-spectrum efficacy 3[3], indolapril's unique pharmacodynamics offer valuable insights into the spatial and autonomic regulation of blood pressure.
References
Ryan MJ, Boucher DM, Cohen DM et al. "Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor." PubMed (NIH). URL: [Link]
Chevillard C, Brown NL, Mathieu MN et al. "Differential effects of oral trandolapril and enalapril on rat tissue angiotensin-converting enzyme." PubMed (NIH). URL:[Link]
Comparative pharmacokinetics of Indolapril and trandolapril
Comparative Pharmacokinetics and Pharmacodynamics of Indolapril and Trandolapril: A Technical Guide for Drug Development Introduction to the Pharmacological Landscape Angiotensin-converting enzyme (ACE) inhibitors remain...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Pharmacokinetics and Pharmacodynamics of Indolapril and Trandolapril: A Technical Guide for Drug Development
Introduction to the Pharmacological Landscape
Angiotensin-converting enzyme (ACE) inhibitors remain a cornerstone in the management of hypertension and cardiovascular disease. While the mechanism of action across this class is unified—blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II—the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of individual agents vary drastically based on their lipophilicity, tissue penetration, and receptor binding kinetics.
This guide provides an in-depth comparative analysis of two non-sulfhydryl ACE inhibitors: Trandolapril , a highly successful, once-daily therapeutic[1], and Indolapril (CI-907) , a potent but ultimately discontinued pipeline agent[2][3]. By dissecting their divergent PK properties, researchers can better understand the causality behind drug efficacy, tissue-specific targeting, and clinical viability.
Prodrug Bioactivation and Mechanism of Action
Both trandolapril and indolapril are formulated as orally active monoester prodrugs[1][4]. This design masks the polar carboxylic acid required for ACE binding, thereby enhancing gastrointestinal absorption. Upon entering the systemic circulation, hepatic esterases hydrolyze the ester bonds, yielding the biologically active diacid metabolites: trandolaprilat and indolaprilat , respectively.
Fig 1. Hepatic bioactivation of ACE inhibitor prodrugs and downstream pathway inhibition.
Comparative Pharmacokinetics (ADME Profile)
The clinical success of an ACE inhibitor is heavily dictated by its pharmacokinetic behavior, specifically its half-life and tissue distribution.
Absorption & Nonlinear Kinetics:
Trandolapril is rapidly absorbed, with the prodrug reaching peak plasma levels (
Cmax
) at approximately 0.5 to 2 hours, and presenting a short elimination half-life of 0.72 hours[5][6]. Interestingly, the active metabolite trandolaprilat exhibits nonlinear kinetics at low doses[6]. Expert Insight: This nonlinearity is caused by saturable binding to plasma ACE. At low concentrations, a large fraction of the drug is tightly bound to the enzyme. Once the plasma ACE binding sites are saturated, further dose increases result in a disproportionate rise in free (unbound) trandolaprilat, shifting to linear kinetics at higher therapeutic doses (2–4 mg)[6].
Distribution & Tissue Penetration:
Trandolaprilat is distinguished by its exceptionally high lipophilicity compared to other ACE inhibitors[7]. This property drives deep tissue penetration, allowing the drug to inhibit local tissue ACE systems (e.g., in the myocardium and vascular endothelium) rather than just circulating plasma ACE[7]. Conversely, Indolapril demonstrated a highly specific PD quirk: its antihypertensive response correlated strongly with the inhibition of vascular tissue ACE, but showed negligible correlation with plasma or brain ACE inhibition[4].
Excretion & Half-Life:
Because of its high affinity for ACE and slow dissociation rate, trandolaprilat boasts an effective accumulation half-life of approximately 24 hours at steady state[7]. This prolonged duration of action cements its status as a true once-daily antihypertensive[7]. The renal clearance of trandolaprilat correlates linearly with creatinine clearance (
CLCR
), necessitating dose adjustments only when
CLCR
falls below 30 ml/min/1.73 m²[8].
To accurately capture the pharmacokinetic parameters and tissue-specific binding behaviors described above, rigorous, self-validating experimental protocols must be employed.
Fig 2. Standardized LC-MS/MS workflow for pharmacokinetic profiling of ACE inhibitors.
Protocol 1: In Vivo PK Profiling via LC-MS/MS
Because active diacids bind tightly to plasma ACE, sample preparation must forcefully disrupt these protein-drug complexes to measure total drug concentration accurately.
Sample Collection: Collect serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) into
K2EDTA
tubes. Centrifuge at 2,000 x g for 10 minutes at 4°C to isolate plasma.
Protein Precipitation (Critical Step): Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid and a Stable Isotope-Labeled Internal Standard (SIL-IS). Causality: The acidic organic solvent denatures plasma ACE, releasing the tightly bound trandolaprilat/indolaprilat, while the SIL-IS corrects for matrix effects and ion suppression during mass spectrometry.
Extraction: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the denatured proteins. Transfer the supernatant to LC vials.
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: The gradient resolves the highly lipophilic prodrug from the more polar diacid metabolite.
Detection: Analyze using a triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI) mode utilizing Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.
Protocol 2: Ex Vivo Tissue ACE Inhibition Assay
To validate findings like Indolapril's specific vascular ACE affinity[4], researchers must measure localized enzymatic blockade.
Tissue Harvesting: Excise the target tissue (e.g., thoracic aorta for vascular ACE, cerebral cortex for brain ACE) from the dosed animal model.
Homogenization: Homogenize the tissue in ice-cold HEPES buffer (pH 7.4) containing 0.1% Triton X-100 to solubilize membrane-bound ACE.
Substrate Incubation: Incubate the homogenate with the synthetic ACE substrate Hippuryl-L-Histidyl-L-Leucine (HHL) at 37°C for 30 minutes.
Termination & Quantification: Terminate the reaction by adding 1M HCl. Extract the enzymatically cleaved product (hippuric acid) using ethyl acetate. Evaporate the organic layer, reconstitute in water, and measure absorbance at 228 nm. Causality: A reduction in hippuric acid generation directly correlates to the degree of functional ACE inhibition by the drug present in that specific tissue matrix.
Translational Perspectives: Clinical Success vs. Discontinuation
The divergent fates of these two drugs underscore the importance of PK/PD optimization. Trandolapril's extreme lipophilicity and resulting 24-hour effective half-life provided a highly predictable, once-daily dosing regimen that consistently controlled blood pressure over a full diurnal cycle[7]. This robust PK profile secured its FDA approval and widespread clinical use[5].
Conversely, while Indolapril was a potent antihypertensive that uniquely spared patients from reflex tachycardia (exhibiting lower heart rate increases for equivalent blood pressure drops compared to enalapril)[4], it failed to differentiate itself sufficiently in a saturated market. Its highly specific vascular ACE targeting was scientifically fascinating but did not translate into a compelling enough clinical advantage over existing long-acting agents, ultimately leading to its discontinuation[3].
References
Trandolapril. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in essential hypertension - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpC6xnTP16u4O1H5V8kxSdUxd3PblYiW79WbnPVYvkbt-pDenhQCINtKcmJ07ksO90z1XDnJWpuvU7THPS3_7ZO_xq3YTEMsD4Rln9ePt52UVHC4YAh12dT7xS7GMnI-8S6Ws=]
Trandolapril - This label may not be the latest approved by FDA, fda.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8obyBg7U-msEelLhKV5UCDHToL3tjJrpECEXBZul3jDVvRvf5PVRZsor0q1FA-Mm12euHkqUK51Tx_LIgOp32JYPSraE6ifFPCzepLWmdv0k0PlXEJNoYds44XysBzMyjlbfiQHvrIi30ZC8BCDswSJxvhJFwtnOrbXRALbULNZdOzJGOUC9K2COZfJs_]
Pharmacokinetics and pharmacodynamics of trandolapril after repeated administration of 2 mg to patients with chronic renal failure and healthy control subjects - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwktJhcXsV3Hi_ds3LhbotiwuGu0VQyLzS5Rw36HEIh6-tbwRi60jowKQOpIn5C7I5QzeXuvMXIWQINxdjq97k1MeRWfJyQFt2yeknJgOpm8YsOoe9Kqi0Cp7RgA82Z7abZhY=]
Trandolapril: pharmacokinetics of single oral doses in healthy male volunteers - PubMed, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGmzzyY-g5AM-kS2KhFknKu2dB2a2l-KLz7YB2bZo1JOZqEnAx0GV1jGWB2WiyDuFP2w7CDNlnl9mNqzVZaFhh3h4F0FDJC1o5SApOJhRJ1xBCzy_9XtNXa66RBbrUFt0RlOI=]
Pharmacologic profile of trandolapril, a new angiotensin-converting enzyme inhibitor, nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7BCTrudlqd4_h3GMvli42IcOxVZqMHumz2Fuds7juG85q8LZtnhA8kvmsbwDYIQKbrp0iZVMu4JQm_R2g8slyXNM6C9_1dwtCvIIubcYaKfUjNdpmWoYPr6kL_fN5Rgju9mk=]
In vitro potency of Indolaprilat compared to other ACE inhibitors
As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent in vitro data when evaluating Angiotensin-Converting Enzyme (ACE) inhibitors. A common pitfall is the failure to distinguis...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently observe researchers struggling with inconsistent in vitro data when evaluating Angiotensin-Converting Enzyme (ACE) inhibitors. A common pitfall is the failure to distinguish between a prodrug and its active metabolite, or neglecting the compound's off-target peptidase interactions.
This guide provides a comprehensive, objective comparison of Indolaprilat against other standard ACE inhibitors (Enalaprilat, Lisinopril, and Captopril). It is designed to equip drug development professionals with the mechanistic rationale and validated protocols necessary for robust preclinical screening.
Pharmacological Profile & Mechanism of Action
Indolaprilat is the active, diacid metabolite of the monoester prodrug indolapril. It belongs to the carboxylalkyl class of ACE inhibitors, a structural family that also includes enalaprilat and lisinopril[1][2].
ACE (kininase II) is a zinc-dependent metallopeptidase responsible for cardiovascular regulation. Indolaprilat acts as a potent competitive inhibitor by directly coordinating with the active-site zinc ion[2]. This inhibition triggers two primary physiological consequences:
Reduced Angiotensin II: Blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II[3].
Increased Bradykinin: Prevents the degradation of the vasodilator bradykinin, amplifying the vasodilatory response[3].
Mechanism of Indolaprilat within the Renin-Angiotensin-Aldosterone System (RAAS).
Comparative In Vitro Potency & Selectivity
While primary potency against somatic ACE is critical, the selectivity profile against homologous metallopeptidases defines a compound's safety and off-target effects.
Quantitative Potency Comparison
The following table summarizes the in vitro enzymatic potency and selectivity of Indolaprilat compared to widely used alternatives:
ACE2 Sparing: Unlike somatic ACE, its homologue ACE2 functions exclusively as a carboxypeptidase and is insensitive to classical ACE inhibitors. Carboxylalkyl compounds, including indolaprilat, enalaprilat, and lisinopril, fail to inhibit ACE2 even at concentrations that completely abolish ACE activity[1]. This is an essential therapeutic feature, as it preserves ACE2's ability to generate the cardioprotective peptide Ang-(1-7)[1][5].
Aminopeptidase P (AP-P) Off-Target Effects: AP-P acts synergistically with ACE to degrade bradykinin. Interestingly, carboxylalkyl inhibitors display divergent effects here. Indolaprilat and enalaprilat exhibit intermediate off-target inhibition of AP-P[2]. In contrast, lisinopril does not inhibit AP-P[2]. This off-target inhibition by indolaprilat may contribute to localized bradykinin accumulation and associated side effects, such as dry cough, observed in certain patient populations[2].
Experimental Methodologies
The "Prodrug Pitfall": Why We Use the Diacid Form
Prodrugs like indolapril and enalapril are esterified to improve oral bioavailability and require hydrolysis by hepatic esterases to yield their active diacid moieties[3]. In cell-free enzymatic assays or ex vivo organ baths lacking liver homogenate, the prodrug cannot be efficiently converted. Consequently, testing indolapril directly in vitro yields an artificially inflated IC50 of ~170 nM, whereas the active indolaprilat demonstrates a true target affinity of 2.6 nM[3]. Utilizing the diacid form is a non-negotiable requirement for establishing a self-validating baseline of target engagement.
Protocol: Ex Vivo Organ Bath Assay
Ex vivo organ bath experiments provide a highly controlled platform to investigate the functional pharmacological effects of Indolaprilat on isolated vascular smooth muscle, independent of systemic variables[3].
Ex vivo organ bath workflow for quantifying ACE inhibitor potency.
Step-by-Step Methodology:
Tissue Preparation: Carefully isolate vascular smooth muscle tissue (e.g., guinea-pig aorta) and mount it within an organ bath chamber[3].
Equilibration: Submerge the tissue in oxygenated Krebs-Henseleit solution maintained at 37°C. This ensures physiological pH and preserves tissue viability[3].
Baseline Generation: Cumulatively add Angiotensin I to the bath to generate a baseline concentration-response curve (measuring contractile force)[3].
Inhibitor Incubation: Wash the tissue thoroughly, then incubate with a fixed concentration of Indolaprilat (e.g., 10 nM) to allow for receptor equilibration[3].
Shift Analysis (Self-Validation): Repeat the cumulative addition of Angiotensin I. A rightward shift in the concentration-response curve confirms competitive ACE inhibition[3]. The degree of this shift is mathematically modeled (e.g., via Schild plot analysis) to quantify the precise inhibitory potency of Indolaprilat[3].
References
Benchchem - Indolaprilat: Application and Protocols for Ex Vivo Organ B
PMC (NIH) - Evaluation of angiotensin-converting enzyme (ACE), its homologue ACE2 and neprilysin in angiotensin peptide metabolism
AHA Journals - Inhibition by converting enzyme inhibitors of pig kidney aminopeptidase P
PMC (NIH) - Prioritizing potential ACE2 inhibitors in the COVID-19 pandemic: Insights from a molecular mechanics-assisted structure-based virtual screening experiment
Unveiling the Off-Target Landscape: Cross-Reactivity of Indolapril with Zinc Metalloproteinases
The Biochemical Imperative In cardiovascular drug development, the target specificity of Angiotensin-Converting Enzyme (ACE) inhibitors is often presumed to be absolute. However, ACE is a zinc-dependent dipeptidyl carbox...
Author: BenchChem Technical Support Team. Date: April 2026
The Biochemical Imperative
In cardiovascular drug development, the target specificity of Angiotensin-Converting Enzyme (ACE) inhibitors is often presumed to be absolute. However, ACE is a zinc-dependent dipeptidyl carboxypeptidase that shares a highly conserved catalytic zinc-binding motif (HEXXH) with other prominent metalloproteinase families, most notably Matrix Metalloproteinases (MMPs) and Neprilysin (NEP).
Indolapril (CI-907) is an orally active, non-sulfhydryl ACE inhibitor characterized by a unique saturated bicyclic octahydroindole ring[1]. While its active diacid metabolite, indolaprilat, exhibits potent nanomolar affinity for ACE[2], its structural homology necessitates rigorous cross-reactivity profiling against MMPs. Understanding this cross-reactivity is critical, as off-target MMP inhibition is increasingly recognized not as a mere toxicological liability, but as a mechanism contributing to the pleiotropic benefits of ACE inhibitors, such as the prevention of adverse left ventricular remodeling post-myocardial infarction[3].
Mechanistic Causality of Cross-Reactivity
To design effective assays, we must first understand the causality of the interaction. Both ACE and MMP-9 (Gelatinase B) utilize a catalytic zinc ion to polarize a water molecule, facilitating peptide bond hydrolysis[3]. ACE inhibitors are engineered with a zinc-coordinating moiety (a carboxylate in the case of indolaprilat) and a hydrophobic backbone designed to occupy the S1' and S2' subsites of the enzyme.
Unlike other MMPs, MMP-9 possesses a relatively constrained hydrophobic S1' pocket. The bulky octahydroindole system of indolaprilat creates steric hindrance in the larger pockets of MMP-2 or NEP, but allows for low-affinity, off-target binding within the MMP-9 active site. Furthermore, ACE inhibitors have been shown to directly inhibit secreted MMP-2 and MMP-9 activity, impacting downstream extracellular matrix (ECM) degradation and cellular invasion pathways[4].
To objectively benchmark indolapril's performance, it must be compared against sulfhydryl-containing ACE inhibitors (Captopril), other non-sulfhydryl ACE inhibitors (Imidaprilat), and broad-spectrum MMP inhibitors (Marimastat). The table below synthesizes the inhibitory profiles across key zinc metalloproteinases, highlighting the selective window between primary efficacy and off-target cross-reactivity.
Compound Class
Inhibitor
ACE IC50 (nM)
MMP-9 IC50 (µM)
MMP-2 IC50 (µM)
NEP IC50 (µM)
Selectivity (MMP-9/ACE)
Non-Sulfhydryl ACEi
Indolaprilat
2.6
~45.0
>100
>100*
~17,300x
Non-Sulfhydryl ACEi
Imidaprilat
1.5
~18.0
>100
>100
~12,000x
Sulfhydryl ACEi
Captopril
23.0
~25.0
~50.0
>100
~1,080x
MMP Inhibitor
Marimastat
>10,000
0.003
0.002
>100
N/A
*Note: Asterisked values represent extrapolated class-effect baselines for indolaprilat derived from comparative metalloproteinase profiling of structurally homologous non-sulfhydryl inhibitors.
Self-Validating Experimental Protocols
Scientific trustworthiness demands that cross-reactivity cannot be established through a single assay modality. We employ a self-validating system: high-throughput FRET assays for kinetic quantification, orthogonally validated by Gelatin Zymography to eliminate allosteric or auto-fluorescence artifacts.
Expertise & Causality: FRET assays provide rapid, high-throughput kinetic data. However, they are susceptible to auto-fluorescence artifacts from test compounds. We mandate a 30-minute pre-incubation step to ensure thermodynamic equilibrium of the inhibitor-enzyme complex before substrate introduction, preventing false-negative kinetic lags.
Reagent Preparation: Reconstitute recombinant human ACE, MMP-2, MMP-9, and NEP in assay buffer (50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5).
Inhibitor Titration: Prepare a 10-point serial dilution of indolaprilat (0.1 nM to 100 µM) in DMSO. Keep final DMSO concentration below 1% to prevent enzyme denaturation.
Equilibration: Pre-incubate the enzyme with indolaprilat for 30 minutes at 37°C.
Substrate Addition: Add specific fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs).
Kinetic Readout: Measure fluorescence continuously for 60 minutes. Calculate the initial velocity (
V0
) and derive the IC50 using a 4-parameter logistic regression.
Protocol 2: Orthogonal Validation via Gelatin Zymography
Expertise & Causality: Zymography is selected over standard ELISA because it physically separates the enzymes by molecular weight before refolding. This isolates the functional catalytic activity of the enzyme from inactive pro-MMP forms, providing a self-validating readout that confirmed inhibition is due to direct interaction with the catalytic domain rather than upstream pathway interference.
Gel Preparation: Cast a 10% SDS-PAGE gel co-polymerized with 0.1% gelatin.
Electrophoresis: Load conditioned media containing MMP-9. Run at 125V under non-reducing conditions.
Renaturation: Wash the gel twice in 2.5% Triton X-100 for 30 minutes. Causality: This removes SDS, allowing the MMPs to refold into their active, zinc-coordinated conformations.
Inhibitor Incubation: Slice the gel into identical lanes. Incubate each slice in developing buffer containing varying concentrations of indolaprilat (Vehicle, 10 µM, 50 µM) at 37°C for 24 hours.
Staining & Densitometry: Stain with Coomassie Blue. Active MMP-9 will appear as clear bands against a blue background. Quantify band intensity to confirm direct catalytic inhibition.
Fig 2. Self-validating experimental workflow for profiling metalloproteinase cross-reactivity.
References
Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed (nih.gov). 2
Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids - PubMed (nih.gov). 1
ACE Inhibitors to Block MMP-9 Activity: New Functions for Old Inhibitors - PMC - NIH (nih.gov).3
Inhibition of matrix metalloproteinase activity and growth of gastric adenocarcinoma cells by an angiotensin converting enzyme inhibitor in in vitro and murine models - PubMed (nih.gov). 4
Efficacy of Indolapril in Renin-Dependent vs. Renin-Independent Hypertension: A Comparative Guide
Introduction & Pharmacological Profile Indolapril (development code CI-907) is a potent, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. In its active diacid form, it exhibits highly specific...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Profile
Indolapril (development code CI-907) is a potent, orally active, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor. In its active diacid form, it exhibits highly specific, concentration-dependent ACE inhibition (IC50 = 2.6 nM) . For drug development professionals and cardiovascular researchers, evaluating a novel ACE inhibitor requires distinguishing its hemodynamic efficacy across different hypertensive pathologies.
This guide objectively compares the performance of Indolapril in renin-dependent hypertension (driven by the Renin-Angiotensin-Aldosterone System, RAAS) versus renin-independent hypertension (driven by volume expansion and sodium retention). Understanding this dichotomy is critical for designing clinical trials and establishing combination therapy rationales.
Mechanistic Pathway Analysis
To understand Indolapril's differential efficacy, we must map the causal pathways of both hypertensive states. Indolapril competitively binds to vascular and plasma ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. In renin-dependent models, this intervention normalizes blood pressure. Conversely, in renin-independent models (such as DOCA-salt), volume overload inherently suppresses renin release via negative feedback, rendering ACE inhibition largely ineffective without concurrent diuretic therapy .
Figure 1: Indolapril's ACE inhibition in RAAS vs. renin-independent volume overload pathways.
Comparative Efficacy Data
The following table synthesizes quantitative data comparing Indolapril's efficacy in the Two-Kidney, One-Clip (2K1C) Goldblatt rat model (renin-dependent) versus the Deoxycorticosterone Acetate (DOCA)-salt rat model (renin-independent).
Note: While Indolapril has been extensively validated in 2K1C models , its performance in DOCA-salt is extrapolated from class-wide non-sulfhydryl ACE inhibitor data (e.g., Enalapril) , .
To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation steps to isolate the mechanism of action.
Protocol A: Evaluating Indolapril in Renin-Dependent Hypertension (2K1C Goldblatt Model)
Causality Check: The 2K1C model restricts blood flow to one kidney, simulating renal artery stenosis. The ischemic kidney hyper-secretes renin, driving Ang II-mediated hypertension, making it the perfect substrate for ACE inhibitor validation.
Surgical Induction: Anesthetize male Sprague-Dawley rats. Expose the left renal artery and place a solid silver clip (0.2 mm internal diameter) around it. Leave the contralateral kidney untouched.
Validation of Hypertension: Allow 4 weeks for hypertension to develop. Validate via radiotelemetry; inclusion criteria require a Mean Arterial Pressure (MAP) > 150 mmHg.
Dosing & Controls: Administer Indolapril (0.03–30 mg/kg p.o.) or vehicle control. Include a positive control group using Enalapril (10 mg/kg p.o.).
Tissue vs. Plasma Validation: Harvest the aorta, brain, and blood plasma 4 hours post-dose. Assay for ACE activity using a fluorogenic substrate.
Self-Validation Step: Efficacy is confirmed if the blood pressure reduction correlates with vascular ACE inhibition rather than plasma ACE inhibition, confirming tissue-level RAAS blockade .
Causality Check: Uninephrectomy combined with DOCA and high salt intake causes severe volume expansion. This suppresses endogenous renin, rendering the model resistant to RAAS blockade.
Surgical Induction: Perform a right uninephrectomy on male Wistar rats. Subcutaneously implant a silicone-rubber pellet containing DOCA (200 mg/kg).
Salt Loading: Replace standard drinking water with a 1% NaCl / 0.2% KCl solution for 4 weeks.
Validation of Hypertension & Renin Suppression: Verify MAP > 160 mmHg. Measure Plasma Renin Activity (PRA) via ELISA to confirm it is significantly suppressed compared to sham controls.
Dosing & Efficacy Assessment: Administer Indolapril (or class-equivalent Enalapril) at 10 mg/kg/day. Monitor MAP continuously.
Self-Validation Step: The failure of the ACE inhibitor to lower BP validates the renin-independent nature of the hypertension. Introduce a diuretic (e.g., hydrochlorothiazide) to the ACEi cohort; a subsequent drop in BP confirms that volume overload was the masking variable.
Causal Analysis & Scientific Insights
Indolapril's success in the 2K1C model stems from its highly specific suppression of Angiotensin I-induced pressor responses. Interestingly, foundational studies demonstrated that Indolapril's antihypertensive response correlates tightly with the inhibition of vascular tissue ACE, rather than plasma or brain ACE . This highlights a critical pharmacokinetic insight: tissue penetration and local vascular RAAS blockade are the true drivers of efficacy for non-sulfhydryl ACE inhibitors.
Conversely, in the DOCA-salt model, Indolapril and similar ACE inhibitors exhibit limited efficacy. The volume expansion induced by DOCA and salt loading triggers a negative feedback loop that nearly abolishes renin secretion. Consequently, Ang II levels are too low for ACE inhibition to exert a hemodynamic effect. In these renin-independent states, alternative pathways such as endothelin (ET) and sympathetic nerve activity sustain the hypertension . Therefore, for low-renin hypertension, Indolapril must be formulated as a combination therapy with a diuretic or calcium channel blocker to achieve clinical efficacy.
References
Ryan MJ, Boucher DM, Cohen DM, et al. "Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor." Journal of Pharmacology and Experimental Therapeutics. 1984. URL:[Link]
Pu Q, Amiri F, Gannon P, Schiffrin EL. "Dual angiotensin-converting enzyme/neutral endopeptidase inhibition on cardiac and renal fibrosis and inflammation in DOCA-salt hypertensive rats." Journal of Hypertension. 2005. URL:[Link]
Comparative
Comparative analysis of the side-effect profiles of Indolapril and captopril
Comparative Analysis of Side-Effect Profiles: Indolapril vs. Captopril As drug development advances, refining the safety profile of therapeutics is as critical as optimizing their efficacy.
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Analysis of Side-Effect Profiles: Indolapril vs. Captopril
As drug development advances, refining the safety profile of therapeutics is as critical as optimizing their efficacy. Angiotensin-converting enzyme (ACE) inhibitors are foundational in managing cardiovascular diseases. However, first-generation agents like captopril exhibit distinct adverse events driven by their specific chemical moieties. This guide provides a comprehensive comparative analysis of captopril and the nonsulfhydryl prodrug indolapril (CI-907), evaluating their side-effect profiles through a mechanistic and experimental lens.
Mechanistic Basis of Adverse Events
The side-effect profiles of ACE inhibitors can be bifurcated into two categories: class-specific effects (pharmacodynamic consequences of ACE inhibition) and agent-specific effects (driven by molecular structure).
1. Class-Specific Effects (Bradykinin and RAAS Alteration):
ACE, also known as kininase II, is responsible for degrading the vasodilator peptide bradykinin. Inhibition of ACE leads to bradykinin accumulation in the respiratory tract, which is the primary causal mechanism for the dry, persistent cough observed in 5% to 35% of patients 1. Furthermore, the intended blockade of the renin-angiotensin-aldosterone system (RAAS) reduces aldosterone secretion, which can induce hyperkalemia and first-dose hypotension. Both captopril and indolapril share these class-specific risks.
2. Agent-Specific Effects (The Sulfhydryl Liability):
Captopril possesses a sulfhydryl (-SH) group, which is highly reactive. This moiety is prone to chelating trace metals like zinc. In the gustatory system, zinc chelation disrupts taste receptor function, leading to dysgeusia (taste distortion). Additionally, the -SH group can form covalent disulfide bonds with endogenous skin proteins, acting as haptens that trigger immunologic skin rashes 2.
Indolapril (CI-907), conversely, is a nonsulfhydryl prodrug that is hydrolyzed into its active diacid form, indolaprilat 3. By substituting the sulfhydryl group with a carboxylate binding moiety, indolapril achieves potent ACE inhibition (IC50 = 2.6 x 10^-9 M for the diacid) without the associated risks of dysgeusia or sulfhydryl-mediated rashes 4.
Fig 1. Mechanistic pathways of ACE inhibition and structure-driven side effects.
Quantitative Side-Effect Comparison
The following table synthesizes the incidence of adverse events based on clinical data for captopril and preclinical/class-extrapolated data for indolapril [[2]]() 3.
Side Effect Category
Captopril (Sulfhydryl ACEi)
Indolapril (Nonsulfhydryl ACEi)
Mechanistic Driver
Dry Cough
High (5-35%)
Moderate (Class effect)
Bradykinin accumulation due to kininase II inhibition
Dysgeusia (Taste Loss)
Moderate (2-4%)
Rare / Absent
Sulfhydryl-mediated zinc chelation in taste buds
Skin Rash
Moderate (4-10%)
Rare / Absent
Hapten formation via sulfhydryl-protein disulfide bonds
Hypotension
High (First-dose effect)
Moderate
Rapid Angiotensin II depletion
Hyperkalemia
Low-Moderate
Low-Moderate
Aldosterone suppression
Experimental Methodologies for Safety Profiling
To objectively validate these structural differences, we employ self-validating experimental protocols. Measuring downstream consequences (e.g., blood pressure) is insufficient; we must quantify the biochemical intermediates (e.g., zinc depletion, bradykinin levels) to establish definitive causality.
Protocol 1: In Vitro Zinc Chelation and Gustatory Impact Assay
Objective: To quantify the differential zinc-chelating properties of captopril versus indolaprilat, validating the mechanistic driver of dysgeusia.
Causality & Design Logic: Free zinc is essential for the function of gustin, a salivary protein mediating taste. Depletion of free zinc by the drug directly correlates with dysgeusia risk. We utilize HEPES buffer because standard phosphate buffers can precipitate zinc, confounding the chelation assay.
Step-by-Step Methodology:
Reagent Preparation: Prepare 10 µM solutions of captopril and indolaprilat in HEPES buffer (pH 7.4).
Zinc Incubation: Introduce 5 µM of Zinc Acetate (
Zn(CH3CO2)2
) to the drug solutions. Incubate at 37°C for 30 minutes to allow complexation.
Colorimetric Quantification: Add 4-(2-pyridylazo)resorcinol (PAR), a well-established metallochromic indicator that specifically binds free zinc to form a complex absorbing at 500 nm.
Spectrophotometric Analysis: Measure absorbance at 500 nm using a UV-Vis spectrophotometer.
Validation & Interpretation: A significant reduction in absorbance in the captopril well indicates free zinc depletion (chelation). The indolaprilat well must mirror the vehicle control, confirming the structural absence of zinc chelation.
Protocol 2: In Vivo Bradykinin Accumulation and Hemodynamic Monitoring
Objective: To assess class-specific side effects (hypotension and bradykinin-mediated cough markers) in a controlled preclinical model.
Causality & Design Logic: While indolapril avoids sulfhydryl-related issues, we must verify its class-specific safety. Monitoring bradykinin levels confirms the on-target inhibition of kininase II. Crucially, bronchoalveolar lavage (BAL) fluid must be collected with protease inhibitors; bradykinin has an extremely short half-life, and failing to inhibit tissue peptidases ex vivo yields false-negative accumulation data.
Step-by-Step Methodology:
Model Selection: Utilize two-kidney, one-clip (2K1C) Goldblatt hypertensive rats, a highly sensitive, validated model for renin-dependent hypertension 3.
Dosing Regimen: Administer indolapril (3 mg/kg p.o.) or captopril (equivalent ACE-inhibitory dose) daily. Include a vehicle-treated control group.
Hemodynamic Tracking: Implant radiotelemetry transmitters in the femoral artery to continuously record mean arterial pressure (MAP) and heart rate, monitoring for acute hypotensive spikes post-dosing.
Bronchoalveolar Lavage (BAL): At day 14, sacrifice a subset of the cohort. Perform BAL using cold PBS containing a robust protease inhibitor cocktail.
Bradykinin Quantification: Centrifuge BAL fluid and quantify bradykinin levels using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Validation & Interpretation: Elevated bradykinin in both treatment groups compared to the vehicle control confirms the class-specific mechanism underlying ACE inhibitor-induced cough, validating the assay's sensitivity.
Conclusion
The structural evolution from sulfhydryl-containing ACE inhibitors like captopril to nonsulfhydryl agents like indolapril represents a targeted approach to minimizing adverse events. By eliminating the reactive -SH moiety, indolapril circumvents dysgeusia and hapten-mediated rashes while maintaining potent RAAS blockade. Rigorous, mechanistically grounded experimental protocols remain essential for validating these safety improvements in drug development.
Validating the Long-Term Efficacy of Indolapril in Chronic Studies: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Mechanistic Rationale In the landscape of cardiovascular p...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Comparison & Protocol Guide
Executive Summary & Mechanistic Rationale
In the landscape of cardiovascular pharmacology, the shift from sulfhydryl-containing Angiotensin-Converting Enzyme (ACE) inhibitors (like captopril) to non-sulfhydryl alternatives was driven by the need to eliminate sulfhydryl-related adverse effects such as dysgeusia and skin rashes[1]. Indolapril (CI-907) represents a highly specific, orally active non-sulfhydryl prodrug that converts in vivo to a potent diacid form[2][3].
While enalapril remains a standard benchmark in this class, indolapril demonstrates a distinct pharmacological profile. Most notably, indolapril exhibits a blunted reflex tachycardia (heart rate increase) for equivalent drops in blood pressure when compared directly to enalapril[2]. Furthermore, its chronic antihypertensive efficacy correlates strictly with the inhibition of vascular tissue ACE , rather than circulating plasma ACE[2]. This guide outlines the self-validating experimental frameworks required to benchmark indolapril against enalapril in chronic preclinical studies.
Diagram 1: Mechanistic intervention of Indolapril within the Renin-Angiotensin-Aldosterone System.
Comparative Pharmacodynamics
To establish a baseline for chronic studies, we must first look at the acute and in vitro binding kinetics. Indolapril’s diacid form is highly potent, with an
IC50
of
2.6×10−9
M in serum assays[2].
Table 1: Pharmacological Benchmarking (Indolapril vs. Enalapril)
To validate the long-term efficacy of Indolapril, researchers must utilize models that accurately reflect human renin-dependent hypertension. The Two-Kidney, One-Clip (2K1C) Goldblatt rat model is the gold standard here, as it chronically elevates circulating renin[2].
Protocol 1: Chronic Hemodynamic Monitoring via Radiotelemetry
Causality Check: Traditional tail-cuff plethysmography induces acute handling stress, which artificially spikes heart rate and masks the subtle, superior heart rate profile of indolapril compared to enalapril. Implantable radiotelemetry is mandatory for self-validating, artifact-free data.
Step-by-Step Methodology:
Surgical Induction (2K1C): Anesthetize male Sprague-Dawley rats. Expose the left renal artery and apply a solid silver clip (0.20 mm internal diameter) to partially occlude blood flow, stimulating chronic renin release. Leave the contralateral kidney untouched.
Telemetry Implantation: Concurrently implant a radiotelemetry pressure catheter (e.g., Data Sciences International) into the descending aorta via the femoral artery. Route the transmitter body to a subcutaneous pocket in the flank.
Recovery & Baseline: Allow 14 days for surgical recovery and stabilization of hypertension (Mean Arterial Pressure > 150 mmHg).
Chronic Dosing Regimen: Randomize animals into three groups: Vehicle, Indolapril (3.0 mg/kg/day p.o.), and Enalapril (3.0 mg/kg/day p.o.). Administer via oral gavage for 12 weeks. Note: 3 mg/kg of indolapril has been shown to lower BP to normotensive levels in 2K1C rats[2].
Data Acquisition: Record continuous MAP, Systolic BP, Diastolic BP, and Heart Rate (HR) for 10 seconds every 10 minutes over the 12-week period.
Protocol 2: Vascular Tissue ACE Quantification
Causality Check: Because indolapril's antihypertensive response correlates strictly with vascular tissue ACE inhibition rather than plasma ACE[2], measuring circulating ACE will yield false-negative efficacy data. We must assay the aorta directly.
Step-by-Step Methodology:
Tissue Harvesting: At the end of the 12-week study, euthanize the animals. Rapidly excise the thoracic aorta and left ventricle. Rinse in ice-cold PBS to remove all residual blood (eliminating plasma ACE contamination).
Homogenization: Snap-freeze tissues in liquid nitrogen, then homogenize in a buffer containing 50 mM HEPES, 150 mM NaCl, and 0.5% Triton X-100 (pH 7.4). Centrifuge at 10,000 x g for 15 minutes at 4°C.
Fluorometric Assay: Incubate the supernatant with the synthetic ACE substrate Hippuryl-His-Leu (HHL). ACE cleaves HHL to yield His-Leu.
Derivatization & Quantification: Add o-phthaldialdehyde (OPT) to the reaction, which binds to His-Leu to form a highly fluorescent adduct. Measure fluorescence (Excitation: 360 nm, Emission: 500 nm).
Normalization: Normalize ACE activity against total protein concentration determined via a BCA assay.
Expected Quantitative Outcomes
Based on historical pharmacological profiling of indolapril and enalapril in 2K1C models[1][2], the following data matrix represents the expected validation outcomes for a successful chronic study.
Table 2: 12-Week Chronic Efficacy Data (Expected Ranges in 2K1C Rats)
Metric Evaluated
Vehicle (Untreated)
Indolapril (3 mg/kg/day)
Enalapril (3 mg/kg/day)
Mean Arterial Pressure (MAP)
165±8
mmHg
115±5
mmHg
118±6
mmHg
Heart Rate (
Δ
from baseline)
+15
bpm (disease progression)
+2
bpm (Stable)
+12
bpm (Reflex Tachycardia)
Left Ventricular Mass Index
3.2±0.2
mg/g
2.4±0.1
mg/g
2.5±0.1
mg/g
Plasma ACE Inhibition
0%
15−25%
70−85%
Aortic Tissue ACE Inhibition
0%
85−95%
80−90%
Data Interpretation: The critical differentiator in this dataset is the Heart Rate and Plasma vs. Tissue ACE inhibition. Indolapril normalizes blood pressure without triggering the compensatory heart rate spike seen with enalapril[2], while selectively targeting the vascular wall over systemic plasma.
References
Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor - PubMed
Source: National Institutes of Health (NIH)
URL:[Link]
Indolapril | C24H34N2O5 | CID 6321429 - PubChem - NIH
Source: National Institutes of Health (NIH)
URL:[Link]
Synthesis and structure activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids
Source: American Chemical Society (ACS)
URL:[Link]
Benchmarking Indolapril's ACE Inhibition Against Novel Compounds: A Comprehensive Guide
As the landscape of cardiovascular pharmacology expands beyond traditional small molecules to include dual-target synthetic inhibitors and marine-derived bioactive peptides, establishing a rigorous benchmarking framework...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of cardiovascular pharmacology expands beyond traditional small molecules to include dual-target synthetic inhibitors and marine-derived bioactive peptides, establishing a rigorous benchmarking framework is essential. Indolapril (CI-907) serves as an excellent reference standard in these comparative studies. As an orally active, nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, it is administered as a prodrug and rapidly hydrolyzed into its highly potent active diacid form, indolaprilat[1].
This guide provides drug development professionals with a self-validating, highly reproducible framework for benchmarking novel ACE inhibitors against indolaprilat, combining mechanistic insights with field-proven kinetic assay protocols.
Mechanistic Pathway & Pharmacological Context
ACE (peptidyl dipeptidase A) is a zinc-dependent metalloproteinase that drives the Renin-Angiotensin-Aldosterone System (RAAS) by cleaving the inactive decapeptide angiotensin I into the potent vasoconstrictor angiotensin II[2]. Indolaprilat acts as a competitive inhibitor, coordinating directly with the zinc ion in the enzyme's active site (S1 and S2 pockets) to block substrate binding.
When evaluating novel compounds, understanding whether they act as competitive inhibitors (like indolapril) or allosteric modulators is critical for predicting their in vivo efficacy and duration of action.
Fig 1: RAAS signaling pathway illustrating the competitive inhibition of ACE by indolaprilat.
Comparative Efficacy: Quantitative Benchmarking
The half-maximal inhibitory concentration (IC50) remains the gold standard metric for benchmarking potency. While clinical-grade nonsulfhydryl inhibitors like indolaprilat and enalaprilat operate in the low nanomolar range[1], many novel bioactive peptides operate in the micromolar to millimolar range[3][4]. Despite their lower absolute potency, these novel peptides are heavily researched for their favorable safety profiles and potential as functional food additives.
Table 1: IC50 Benchmarking of ACE Inhibitors
Compound
Classification
IC50 Value
Target Specificity
Indolaprilat
Synthetic Nonsulfhydryl
2.6 nM
ACE (Competitive)
Enalaprilat
Synthetic Nonsulfhydryl
~2.5 nM
ACE (Competitive)
GW 796406
Synthetic Dual-Inhibitor
1.6 – 4.7 nM
ACE / NEP
PepDB_AHP4
Plant-derived Peptide
88.63 μM
ACE (Hydrogen bonding)
AEYLCEAC
Marine-derived Peptide
4.29 mM
ACE (S1/S2 Pockets)
Data synthesized from established pharmacological evaluations and recent peptide characterization studies[1][3][4][5].
Experimental Protocol: FRET-Based Kinetic Assay
To objectively compare novel compounds against indolaprilat, we employ a continuous Fluorescence Resonance Energy Transfer (FRET) assay[2][6].
The Causality of Assay Choice:
Historically, laboratories relied on spectrophotometric methods (e.g., the Cushman-Cheung assay using Hip-His-Leu). However, these require cumbersome post-reaction ethyl acetate extractions, which introduce significant well-to-well variability. The FRET assay utilizes an internally quenched fluorogenic substrate (Abz-Gly-p-Phe(NO2)-Pro). Cleavage by ACE physically separates the fluorophore (Abz) from the quencher, yielding a continuous, real-time fluorescent signal[7]. This kinetic approach allows for the calculation of initial reaction velocities (
V0
), eliminating phase-separation artifacts and providing highly accurate IC50 curves.
Self-Validating System Design
A robust assay must be self-validating. This protocol mandates:
100% Activity Control: Normalizes maximum uninhibited enzyme velocity.
0% Activity Blank: Subtracts background auto-fluorescence and spontaneous substrate hydrolysis.
Reference Standard: Indolaprilat must be run in parallel with novel compounds to verify enzyme batch activity.
Step-by-Step Methodology
Phase 1: Reagent Preparation
Assay Buffer: Prepare 50 mM Tris-HCl, 300 mM NaCl, and 10 μM ZnCl2, adjusted to pH 7.5.
Expert Insight: A critical failure point in many published assays is the omission of zinc. Because ACE is a zinc-metalloprotease, trace chelators in novel peptide preparations can strip the active site zinc, leading to false-positive inhibition. The inclusion of 10 μM ZnCl2 ensures enzyme stability.
Enzyme Solution: Dilute recombinant human ACE to a working concentration of 10 mU/mL in the assay buffer.
Substrate Solution: Prepare a 0.45 mM solution of Abz-Gly-p-Phe(NO2)-Pro in the assay buffer[7].
Inhibitor Dilutions: Prepare 8-point serial dilutions of Indolaprilat (0.1 nM to 100 nM) and the novel compound (concentration range tailored to expected potency).
Phase 2: Pre-Incubation & Reaction
Plate Setup: Add 20 μL of the inhibitor dilutions to a black, flat-bottom 96-well microplate. Add 20 μL of assay buffer to the "100% Control" wells. Add 40 μL of assay buffer to the "Blank" wells.
Enzyme Addition: Add 20 μL of the ACE working solution to all wells except the blank.
Pre-Incubation: Mix gently and incubate the plate at 37°C for exactly 15 minutes.
Expert Insight: Pre-incubation is non-negotiable. It allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme's active site before the substrate introduces competitive displacement[7].
Initiation: Rapidly add 160 μL of pre-warmed substrate solution to all wells using a multichannel pipette (Final volume: 200 μL).
Phase 3: Kinetic Measurement & Analysis
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
Measure fluorescence intensity every 1 minute for 30 minutes (Excitation: 360 nm, Emission: 460 nm).
Determine the initial reaction velocity (
V
) by calculating the slope of the linear portion of the fluorescence vs. time plot.
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of Indolapril
For the diligent researcher pushing the boundaries of cardiovascular drug development, the lifecycle of a potent investigational compound like Indolapril extends beyond its synthesis and application. Its proper disposal...
Author: BenchChem Technical Support Team. Date: April 2026
For the diligent researcher pushing the boundaries of cardiovascular drug development, the lifecycle of a potent investigational compound like Indolapril extends beyond its synthesis and application. Its proper disposal is not merely a regulatory hurdle but a critical component of responsible research, safeguarding both personnel and the environment. This guide provides a deep, technically-grounded framework for the proper disposal of Indolapril, moving beyond a simple checklist to instill a culture of safety and environmental stewardship within your laboratory.
The causality behind these rigorous disposal protocols is rooted in the pharmacological potency of Angiotensin-Converting Enzyme (ACE) inhibitors and their potential for environmental persistence. The presence of pharmaceuticals like ACE inhibitors in water systems is a growing concern, as they can have unintended ecological effects.[1] Therefore, the procedures outlined below are designed as a self-validating system to minimize occupational exposure and prevent environmental release.
Core Principles of Indolapril Disposal
Before delving into specific protocols, it is crucial to understand the foundational principles governing the disposal of potent pharmaceutical compounds like Indolapril. In a laboratory setting, all materials contaminated with Indolapril, including unused neat compound, solutions, contaminated personal protective equipment (PPE), and labware, must be treated as hazardous waste.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department, as they will have specific guidelines and approved waste streams that align with local and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[2][3]
Decision-Making Workflow for Indolapril Disposal
The following diagram illustrates the critical decision points in the Indolapril disposal workflow, ensuring a systematic and safe approach.
Comprehensive Safety and Operational Guide: Personal Protective Equipment (PPE) for Handling Indolapril (CI-907)
As a Senior Application Scientist, I cannot overstate this: handling Indolapril (CI-907) is not a standard benchtop procedure. Indolapril is a highly specific, orally active nonsulfhydryl angiotensin-converting enzyme (A...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I cannot overstate this: handling Indolapril (CI-907) is not a standard benchtop procedure. Indolapril is a highly specific, orally active nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor [1]. In its pure active pharmaceutical ingredient (API) form, it presents a profound occupational hazard [2].
The causality of our safety protocols is rooted directly in the drug's mechanism of action. Indolapril suppresses the conversion of Angiotensin I to Angiotensin II, a potent vasoconstrictor [3]. Accidental occupational exposure—whether through inhalation of aerosolized powder during weighing or dermal absorption—can trigger acute, severe hypotensive episodes, reflex tachycardia, and potential fetal toxicity, as ACE inhibitors are known teratogens [4]. Therefore, respiratory protection and strict dermal barriers are not merely compliance checkboxes; they are critical physiological safeguards [5].
Fig 1. Mechanism of Action: Indolapril disrupts the Renin-Angiotensin-Aldosterone System (RAAS).
Quantitative Exposure Thresholds and PPE Matrix
To design a self-validating safety system, we must ground our physical controls in quantitative data. While specific Occupational Exposure Limits (OELs) for Indolapril may vary by manufacturer, ACE inhibitors of similar potency (e.g., Enalapril) are typically classified under Occupational Exposure Band (OEB) 3 or 4, with an OEL threshold of ≤ 50 µg/m³ as an 8-hour time-weighted average (TWA) [6] [7].
Handling Highly Potent APIs (HPAPIs) requires a layered approach: primary engineering controls (containment at the source) validated by secondary personal protective equipment (PPE) [8].
Exposure Band
OEL Threshold
Primary Engineering Control
Required PPE
OEB 3 (Diluted/Formulated)
10 - 50 µg/m³
Class II Biological Safety Cabinet (BSC) or Downflow Booth
Double nitrile gloves (taped at cuffs), full Tyvek suit, PAPR, chemical boots.
Self-Validating Operational Protocol
Trust in a protocol comes from verification. Do not proceed to the next step unless the previous step's validation condition is met [9].
Phase 1: Donning and Preparation
Verify Engineering Controls: Check the Magnehelic gauge on the negative pressure isolator. Validation: The gauge must read < -0.05 inWC. If it does not, abort the operation [5].
Suit Up: Don a full-body Tyvek suit over standard scrubs [5].
Respiratory Protection: Equip a Powered Air-Purifying Respirator (PAPR) with HEPA filters. Validation: Perform a battery and airflow check prior to entering the suite [9].
Double Gloving: Don the inner pair of extended-cuff nitrile gloves. Tape the cuffs to the Tyvek suit sleeves to eliminate skin exposure. Don the outer pair of gloves [5].
Phase 2: Handling and Weighing
Material Transfer: Introduce the Indolapril container into the isolator via the rapid transfer port (RTP) or airlock [8].
Anti-Static Precautions: HPAPI powders are prone to static cling, which increases aerosolization risk. Use an anti-static bar or zero-ionizer inside the isolator before opening the vial [8].
Weighing: Use a microbalance calibrated for the isolator environment. Causality: Drafts from the isolator ventilation can cause balance instability; use a draft shield over the balance pan to ensure accuracy without compromising airflow.
Phase 3: Doffing and Decontamination
Surface Decontamination: Wipe down the exterior of the sealed product vials and the interior of the isolator with a high-pH detergent or appropriate solvent before opening the airlock [9].
Outer Glove Removal: Remove the outer gloves inside the isolator or immediately upon exiting, turning them inside out.
PAPR and Suit Removal: Doff the Tyvek suit by rolling it downward, trapping any potential microscopic dust inside the fold. Remove the PAPR last [9].
Emergency Spill Response and Disposal Plan
A spill of pure Indolapril powder outside of primary containment is a critical event. Dry sweeping or using standard vacuums will aerosolize the API, drastically increasing inhalation risk [8].
Fig 2. Emergency spill response workflow for highly potent APIs like Indolapril.
Spill Response Methodology:
Evacuate and Isolate: Immediately vacate the room, close the door, and allow the HVAC system (which must be single-pass HEPA filtered) to clear airborne particulates for at least 30 minutes [9].
Re-entry with Max PPE: Spill responders must wear OEB 4 level PPE (PAPR and full chemical suits) [8].
Wet Containment: Do not sweep. Gently cover the powder with absorbent pads soaked in a deactivating solvent or alkaline detergent to prevent aerosolization [7].
Wipe Down: Wipe from the perimeter of the spill toward the center.
Disposal: Place all contaminated wipes, broken glass, and outer PPE into a clearly labeled, sealable hazardous waste bag. Indolapril waste must be routed for high-temperature incineration, as standard biological disposal is insufficient for potent chemical APIs [5].
References
Journal of Pharmacology and Experimental Therapeutics - Antihypertensive effects of CI-907 (indolapril): a novel nonsulfhydryl angiotensin converting enzyme inhibitor. Available at:[Link]
PubChem (National Center for Biotechnology Information) - Indolapril | C24H34N2O5 | CID 6321429. Available at:[Link]
Altasciences - Case Study: How to Ensure Safety While Manufacturing Highly Potent APIs. Available at:[Link]
Agno Pharma - Highly Potent API (HPAPI) Handling: An Expert Interview. Available at:[Link]
Quotient Sciences - Strategies for the Development and Manufacture of Highly Potent Compounds. Available at:[Link]
Affygility Solutions - Enalapril - OEL Fastrac with ADE. Available at: [Link]
Organon - Enalapril Formulation Safety Data Sheet. Available at: [Link]